L-Thyroxine-13C6,15N
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-LPIUGHGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Analytical Powerhouse: A Technical Guide to L-Thyroxine-13C6,15N in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the technical intricacies and research applications of L-Thyroxine-13C6,15N, a stable isotope-labeled analog of the critical thyroid hormone, L-thyroxine. Its primary utility lies in its role as an internal standard for highly accurate and precise quantification of thyroxine in complex biological matrices, a cornerstone of endocrinology research and clinical diagnostics. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a visualization of the biological pathways it helps to elucidate.
Core Properties and Quantitative Data
This compound is a synthetic form of L-thyroxine where six carbon atoms on the tyrosine ring are replaced with the stable isotope carbon-13 (¹³C), and the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N). This labeling results in a molecule that is chemically identical to endogenous thyroxine but has a distinct, higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical methods, allowing it to be differentiated from the naturally occurring analyte.
Below is a summary of the key quantitative data for this compound and its unlabeled counterpart.
| Property | This compound | L-Thyroxine (Unlabeled) |
| Molecular Formula | ¹³C₆C₉H₁₁I₄¹⁵NO₄ | C₁₅H₁₁I₄NO₄ |
| Molecular Weight | ~783.8 g/mol | ~776.87 g/mol [1] |
| Monoisotopic Mass | ~782.69 g/mol | ~776.6867 Da[1] |
| CAS Number | 1431868-11-9[2] | 51-48-9[3] |
| Isotopic Purity | Typically ≥98% for ¹³C and ≥98% for ¹⁵N | Not Applicable |
| Chemical Purity | Typically ≥95-98% | Varies by supplier |
Applications in Research
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the quantification of L-thyroxine (T4).[2] This technique is considered the gold standard for accuracy and precision in analytical measurements. Its utility extends across various research domains:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Enables the precise tracking of administered L-thyroxine, distinguishing it from endogenous production. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of levothyroxine, the synthetic T4 used in treating hypothyroidism.
-
Metabolic Research: Facilitates the study of thyroid hormone metabolism, including the conversion of T4 to the more active triiodothyronine (T3).
-
Clinical Diagnostics and Therapeutic Drug Monitoring (TDM): Serves as a reliable internal standard for the development of highly accurate assays to measure total and free T4 levels in patient serum, aiding in the diagnosis and management of thyroid disorders.
-
Endocrinology Research: Used in studies investigating the intricate feedback mechanisms of the hypothalamic-pituitary-thyroid (HPT) axis.
Experimental Protocols
The use of this compound as an internal standard is central to quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods. Below are detailed methodologies for key experimental procedures.
Sample Preparation from Serum: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol describes a common method for extracting total thyroxine from serum samples prior to LC-MS/MS analysis.
a. Protein Precipitation:
-
To 200 µL of serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the serum proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
b. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the thyroxine and the internal standard from the cartridge with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Measurement of Free Thyroxine: Equilibrium Dialysis followed by LC-MS/MS
This protocol outlines the "gold standard" method for measuring the biologically active free fraction of thyroxine.
-
Dialysis Setup: Place a serum sample in one chamber of a dialysis cell, separated by a semipermeable membrane from a dialysis buffer (e.g., isotonic phosphate (B84403) buffer, pH 7.4) in the other chamber.
-
Equilibration: Incubate the dialysis cells at 37°C for 16-18 hours to allow the free thyroxine to reach equilibrium between the serum and the buffer.
-
Sample Collection: Carefully collect the dialysate (the buffer now containing free thyroxine).
-
Internal Standard Spiking: Add a known amount of this compound to the collected dialysate.
-
LC-MS/MS Analysis: Directly inject the spiked dialysate into the LC-MS/MS system for quantification.
LC-MS/MS Analysis
The following are typical parameters for the analysis of thyroxine using an LC-MS/MS system with this compound as the internal standard.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | A linear gradient from low to high organic phase over several minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (T4) | e.g., m/z 777.7 → 731.7 |
| MRM Transition (¹³C₆,¹⁵N-T4) | e.g., m/z 784.7 → 738.7 |
Visualizing the Research Context
To better understand the application of this compound, the following diagrams illustrate a typical experimental workflow and the biological pathway in which thyroxine plays a crucial role.
Caption: Experimental workflow for thyroxine quantification using this compound.
Caption: Simplified thyroid hormone signaling pathway.
References
The Gold Standard in Thyroid Hormone Quantification: A Technical Guide to L-Thyroxine-¹³C₆,¹⁵N as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of L-Thyroxine-¹³C₆,¹⁵N, a stable isotope-labeled internal standard, and its critical role in the accurate quantification of L-thyroxine. The use of such standards in conjunction with mass spectrometry has become the benchmark for precision and reliability in clinical and research settings, overcoming the limitations of traditional immunoassays. This document details the experimental protocols, presents quantitative data, and visualizes the associated biological pathways to offer a comprehensive resource for professionals in the field.
Introduction: The Need for Precision in Thyroxine Measurement
L-thyroxine (T4) is a primary hormone secreted by the thyroid gland, playing a vital role in regulating metabolism, growth, and development.[1] Accurate measurement of T4 levels in biological matrices is crucial for the diagnosis and management of thyroid disorders, as well as in pharmacokinetic studies during drug development.[2] Traditional immunoassays, while widely used, can suffer from a lack of specificity and be prone to interferences.[3] Isotope dilution mass spectrometry (ID-MS) using a stable isotope-labeled internal standard (SIL-IS) like L-Thyroxine-¹³C₆,¹⁵N offers a highly specific and accurate alternative, now considered a reference method for T4 quantification.[4]
The principle of isotope dilution involves adding a known amount of the SIL-IS to a sample. The SIL-IS is chemically identical to the analyte (L-thyroxine) but has a different mass due to the incorporation of heavy isotopes (in this case, six ¹³C atoms and one ¹⁵N atom).[5] During sample preparation and analysis, any loss of analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the SIL-IS using mass spectrometry, the initial concentration of the analyte can be determined with high precision and accuracy, correcting for variations in sample recovery and matrix effects.[6] L-Thyroxine-¹³C₆,¹⁵N is an ideal internal standard as it co-elutes with the unlabeled L-thyroxine, ensuring that it experiences the same analytical conditions.[7]
Experimental Protocol: Quantification of L-Thyroxine in Human Serum using LC-MS/MS
This section details a representative experimental workflow for the quantification of total L-thyroxine in human serum using L-Thyroxine-¹³C₆,¹⁵N as an internal standard, based on methodologies reported in the scientific literature.[6][8]
Experimental Workflow
Caption: Workflow for L-thyroxine quantification.
Detailed Methodologies
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human serum, add a precise amount of L-Thyroxine-¹³C₆,¹⁵N internal standard solution.[6]
-
For protein precipitation, add 300 µL of ice-cold methanol.[6]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant for LC-MS/MS analysis.[6]
2. Liquid Chromatography (LC)
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for separation.[9]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient is employed to effectively separate L-thyroxine from other matrix components. A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte and internal standard.
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.[10]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often preferred.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[5] The precursor ions of both L-thyroxine and L-Thyroxine-¹³C₆,¹⁵N are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
MRM Transitions: The specific mass-to-charge (m/z) transitions to be monitored will depend on the specific labeled internal standard used. For a ¹³C₆-labeled standard, the transitions would be:
-
L-Thyroxine: [M+H]⁺ m/z 777.7 → Product Ion
-
L-Thyroxine-¹³C₆: [M+H]⁺ m/z 783.7 → Product Ion
-
Quantitative Data and Method Validation
The use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard allows for the development of highly robust and reproducible analytical methods. The tables below summarize typical validation parameters for such an assay, compiled from various studies.
Table 1: Method Validation Parameters for L-Thyroxine Quantification using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 20 ng/mL | [11][12] |
| Intra-day Precision (%CV) | < 10% | [13] |
| Inter-day Precision (%CV) | < 15% | [13] |
| Accuracy (% Recovery) | 85 - 115% | [4] |
Table 2: Comparison of Quantitative Performance with Other Methods
| Method | Precision (%CV) | Correlation with Reference Method (r) | Notes | Reference |
| LC-MS/MS with SIL-IS | < 7.1% (within and between-day) | 0.954 (with equilibrium dialysis) | High specificity and accuracy. | [5] |
| Immunoassay (Analogue/Direct) | Variable | 0.459 (with equilibrium dialysis) | Prone to interferences from binding proteins. | [5] |
Thyroid Hormone Signaling Pathways
L-thyroxine exerts its biological effects through a complex network of signaling pathways, broadly categorized as genomic and non-genomic.
Genomic Signaling Pathway
The classical, or genomic, pathway involves the binding of thyroid hormones to nuclear receptors, which in turn regulate gene expression.
Caption: Genomic thyroid hormone signaling pathway.
In this pathway, thyroxine (T4) enters the cell and is converted to the more active form, triiodothyronine (T3), by deiodinase enzymes.[14] T3 then translocates to the nucleus and binds to thyroid hormone receptors (TRs), which are typically heterodimerized with retinoid X receptors (RXRs).[15] This hormone-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[16]
Non-Genomic Signaling Pathway
In addition to the genomic pathway, thyroid hormones can also elicit rapid, non-genomic effects that are independent of gene transcription.
Caption: Non-genomic thyroid hormone signaling.
These actions are often initiated at the plasma membrane, where T4 can bind to receptors such as integrin αvβ3.[15] This binding can trigger intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, leading to rapid cellular responses like angiogenesis and cell proliferation.[8][16]
Conclusion
L-Thyroxine-¹³C₆,¹⁵N serves as an indispensable tool for the accurate and precise quantification of L-thyroxine in complex biological matrices. Its use in isotope dilution mass spectrometry represents the gold standard, providing reliable data for clinical diagnostics, therapeutic drug monitoring, and research in endocrinology and drug development. The detailed experimental protocols and understanding of the underlying biological pathways presented in this guide are intended to empower researchers and scientists to implement these advanced analytical techniques in their own work, ultimately contributing to improved patient care and scientific discovery.
References
- 1. Measurement of free fraction, total concentration and protein binding for testosterone, triiodothyronine and thyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. image.innovationforever.com [image.innovationforever.com]
- 3. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ninho.inca.gov.br [ninho.inca.gov.br]
- 9. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Development and Validation of UPLC-MS/MS Method for Rapid Simultaneous Determination of Levothyroxine and Liothyronine in Human Serum | Semantic Scholar [semanticscholar.org]
- 12. Development and Validation of Total Levothyroxine and Total Liothyronine in Human Serum using Chemiluminescence Micro Particle Immunoassay and Its Application to Bioequivalence Study [article.innovationforever.com]
- 13. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic and Nongenomic Actions of Thyroid Hormones | Oncohema Key [oncohemakey.com]
- 15. researchgate.net [researchgate.net]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
A Comprehensive Technical Guide on the Synthesis and Isotopic Purity of L-Thyroxine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and isotopic purity assessment of L-Thyroxine-¹³C₆,¹⁵N, a critical internal standard for quantitative analysis in biomedical and pharmaceutical research. This document outlines a robust synthetic pathway, comprehensive experimental protocols for isotopic purity determination via mass spectrometry and nuclear magnetic resonance spectroscopy, and presents quantitative data in a clear, tabular format. Visualizations of the synthetic and analytical workflows are provided to enhance understanding.
Introduction
L-Thyroxine (T4) is a primary hormone synthesized by the thyroid gland, playing a crucial role in regulating metabolism. Isotopically labeled L-Thyroxine, such as L-Thyroxine-¹³C₆,¹⁵N, is an indispensable tool in clinical and research settings. It serves as an internal standard in isotope dilution mass spectrometry assays, enabling precise and accurate quantification of endogenous L-Thyroxine levels in biological matrices. The synthesis of high-purity L-Thyroxine-¹³C₆,¹⁵N is a multi-step process that requires careful control of reaction conditions to ensure the correct incorporation of stable isotopes and to maintain stereochemical integrity. Subsequent verification of its isotopic purity is paramount to its function as a reliable standard.
This guide details a synthetic approach starting from commercially available ¹³C₆,¹⁵N-labeled L-tyrosine and provides state-of-the-art analytical methodologies for the comprehensive characterization of the final product.
Synthesis of L-Thyroxine-¹³C₆,¹⁵N
The synthesis of L-Thyroxine-¹³C₆,¹⁵N involves a multi-step chemical process starting from the isotopically labeled amino acid, L-Tyrosine-(¹³C₆, ¹⁵N). The overall synthetic strategy focuses on the protection of reactive functional groups, followed by iodination of the tyrosine ring, coupling to form the characteristic diphenyl ether linkage of thyroxine, and finally, deprotection to yield the desired product. The following sections detail the experimental protocol for this synthesis.
Experimental Protocol: Synthesis
The synthetic route can be broken down into four main stages:
-
Protection of L-Tyrosine-(¹³C₆, ¹⁵N): The amino and carboxylic acid functional groups of the starting material are protected to prevent unwanted side reactions in subsequent steps.
-
Diiodination of Protected L-Tyrosine-(¹³C₆, ¹⁵N): The aromatic ring of the protected tyrosine is iodinated at the 3 and 5 positions.
-
Coupling Reaction: The diiodinated tyrosine derivative is coupled with another aromatic moiety to form the thyronine backbone.
-
Deprotection: The protecting groups are removed to yield the final product, L-Thyroxine-¹³C₆,¹⁵N.
Step 1: Protection of L-Tyrosine-(¹³C₆, ¹⁵N)
-
Amino Group Protection (Boc Protection): L-Tyrosine-(¹³C₆, ¹⁵N) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., a mixture of tetrahydrofuran (B95107) and water). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Carboxylic Acid Protection (Methyl Esterification): The carboxylic acid is converted to a methyl ester by reacting the N-Boc protected amino acid with a methylating agent, such as diazomethane (B1218177) or by using methanol (B129727) in the presence of an acid catalyst like thionyl chloride.
Step 2: Diiodination of N-Boc-L-Tyrosine-(¹³C₆, ¹⁵N) Methyl Ester
The protected L-Tyrosine-(¹³C₆, ¹⁵N) is subjected to iodination. A common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in a solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored by TLC or HPLC until the starting material is consumed.
Step 3: Biaryl Ether Formation (Coupling Reaction)
This crucial step forms the diphenyl ether linkage. A copper(II)-mediated coupling reaction is employed. The 3,5-diiodo-N-Boc-L-Tyrosine-(¹³C₆, ¹⁵N) methyl ester is reacted with a suitable boronic acid derivative, such as 4-(triisopropyl)silyloxyphenyl boronic acid, in the presence of a copper catalyst.
Step 4: Deprotection
The protecting groups (Boc and methyl ester) are removed to yield the final L-Thyroxine-¹³C₆,¹⁵N. This is typically achieved by acid-catalyzed hydrolysis, for instance, using a strong acid like trifluoroacetic acid (TFA) in dichloromethane, which cleaves the Boc group, followed by saponification with a base like sodium hydroxide (B78521) to hydrolyze the methyl ester.
Purification
The crude L-Thyroxine-¹³C₆,¹⁵N is purified using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high chemical purity.
Isotopic Purity Assessment
The determination of the isotopic purity and enrichment of the synthesized L-Thyroxine-¹³C₆,¹⁵N is critical. This is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for assessing isotopic purity. It allows for the separation of the labeled compound from any unlabeled or partially labeled species and provides precise mass-to-charge ratio information.
3.1.1. Experimental Protocol: LC-MS/MS
-
Sample Preparation: A stock solution of the synthesized L-Thyroxine-¹³C₆,¹⁵N is prepared in a suitable solvent, such as a mixture of methanol and 0.1N ammonium (B1175870) hydroxide. Serial dilutions are made to create working solutions for analysis.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acid modifier like formic acid, is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to observe the isotopic cluster of the molecular ion and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to quantify the relative abundance of the different isotopologues.
-
3.1.2. Data Presentation: Isotopic Distribution
The isotopic distribution of the synthesized L-Thyroxine-¹³C₆,¹⁵N is analyzed by examining the mass spectrum of the molecular ion. The theoretical and observed isotopic distributions are compared to determine the level of enrichment.
| Isotopologue | Theoretical m/z (Positive Mode) | Observed m/z | Relative Abundance (%) |
| Unlabeled L-Thyroxine ([M+H]⁺) | 777.69 | - | < 0.1 |
| L-Thyroxine-¹³C₆,¹⁵N ([M+H]⁺) | 784.71 | 784.71 | > 99 |
| Other Isotopologues | - | - | < 1 |
Table 1: Representative Isotopic Distribution Data for L-Thyroxine-¹³C₆,¹⁵N by High-Resolution Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position and extent of isotopic labeling. Both ¹³C and ¹⁵N NMR can be employed for this purpose.
3.2.1. Experimental Protocol: NMR
-
Sample Preparation: A sufficient amount of the purified L-Thyroxine-¹³C₆,¹⁵N (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR: A quantitative ¹³C NMR spectrum is acquired. To ensure accurate integration, a long relaxation delay (D1) and inverse-gated proton decoupling are used to suppress the Nuclear Overhauser Effect (NOE). The integrals of the signals corresponding to the ¹³C-labeled carbons are compared to those of the natural abundance carbons in the molecule or an internal standard.
-
¹⁵N NMR: A ¹⁵N NMR spectrum can be acquired to confirm the presence and enrichment of the ¹⁵N label. Due to the lower gyromagnetic ratio of ¹⁵N, longer acquisition times may be necessary.
3.2.2. Data Presentation: Isotopic Enrichment
The isotopic enrichment can be calculated from the ¹³C NMR spectrum by comparing the integral of the enriched carbon signals to the integrals of the natural abundance signals.
| Carbon Position | Chemical Shift (ppm) | Integral (Normalized) | Isotopic Enrichment (%) |
| Labeled Phenylalanine Ring Carbons | (Expected range) | High | > 99 |
| Natural Abundance Carbons | (Expected range) | Low | ~1.1 |
Table 2: Representative ¹³C NMR Data for Isotopic Enrichment Calculation of L-Thyroxine-¹³C₆,¹⁵N.
Visualizations
Synthesis Workflow
Technical Guide: L-Thyroxine-¹³C₆,¹⁵N Certificate of Analysis and Product Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical product specifications and a representative Certificate of Analysis for L-Thyroxine-¹³C₆,¹⁵N. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control and analytical data associated with this stable isotope-labeled compound. L-Thyroxine-¹³C₆,¹⁵N is a crucial internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2]
Product Specifications
The following table summarizes the general product specifications for L-Thyroxine-¹³C₆,¹⁵N, compiled from various supplier data. These specifications define the fundamental characteristics of the product.
| Parameter | Specification |
| Chemical Name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-¹³C₆,¹⁵N |
| Molecular Formula | ¹³C₆C₉H₁₁I₄¹⁵NO₄ |
| Molecular Weight | Approximately 786.80 g/mol [1] |
| CAS Number | 1431868-11-9[1] |
| Appearance | Pale Beige to Brown Solid |
| Storage | Store at -20°C, protect from light |
| Solubility | Soluble in DMSO and Methanol |
Representative Certificate of Analysis
A Certificate of Analysis (CoA) is a document that confirms a product meets its predetermined specifications and provides detailed results of quality control testing. Below is a representative CoA for L-Thyroxine-¹³C₆,¹⁵N, with typical quantitative data.
| Test | Specification | Result |
| Purity (by HPLC) | ≥98% | 99.5% |
| Isotopic Enrichment | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | Conforms |
| Chemical Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms to structure | Conforms |
| Specific Rotation ([α]D) | Report Result | +18.6° (c=0.1, Ethanol:0.1M HCl=2:1)[3] |
| Loss on Drying | ≤2.0% | 0.5% |
| Elemental Analysis | Conforms to theoretical values | Conforms |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Procedure: A solution of L-Thyroxine-¹³C₆,¹⁵N is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.
Isotopic Enrichment and Chemical Identity by Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Procedure: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to confirm the incorporation of six ¹³C atoms and one ¹⁵N atom. The fragmentation pattern is also compared to a reference standard to confirm the chemical structure.
Chemical Identity by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure for ¹H NMR: The proton NMR spectrum is acquired to confirm the presence and connectivity of hydrogen atoms in the molecule. The chemical shifts and coupling constants are compared to the expected values for the L-Thyroxine structure.
-
Procedure for ¹³C NMR: The carbon-13 NMR spectrum is acquired to confirm the presence and chemical environment of all carbon atoms, including the six isotopically labeled carbons.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the quality control of L-Thyroxine-¹³C₆,¹⁵N.
References
Applications of L-Thyroxine-13C6,15N in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of L-Thyroxine labeled with stable isotopes, specifically ¹³C₆ and ¹⁵N, in the field of metabolic research. The use of isotopically labeled compounds has revolutionized our ability to trace, quantify, and understand the complex pharmacokinetic and pharmacodynamic pathways of endogenous and exogenous substances. L-Thyroxine-¹³C₆,¹⁵N, a non-radioactive, stable isotopologue of the thyroid hormone thyroxine (T4), serves as a powerful tool in elucidating the intricate details of thyroid hormone metabolism, transport, and action. This guide will delve into its primary applications, present quantitative data from key studies, provide detailed experimental protocols, and visualize complex biological and experimental workflows.
Core Applications in Metabolic Research
The unique properties of L-Thyroxine-¹³C₆,¹⁵N make it an invaluable asset in several areas of metabolic and pharmaceutical research. Its primary applications include:
-
Pharmacokinetic (PK) Studies: The stable isotope label allows researchers to distinguish exogenously administered L-Thyroxine from the endogenous hormone pool. This is crucial for accurately determining pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of baseline T4 levels.[1][2] This is particularly important in studies involving individuals with hypothyroidism who are already receiving levothyroxine therapy.[1][2]
-
Metabolic Pathway Tracing: As a metabolic tracer, L-Thyroxine-¹³C₆,¹⁵N enables the precise tracking of T4's conversion to its more biologically active form, triiodothyronine (T3), and other metabolites.[3] This provides insights into the activity of deiodinase enzymes, which are critical for thyroid hormone activation and inactivation. Understanding these pathways is fundamental to comprehending thyroid hormone homeostasis in both healthy and diseased states.
-
Internal Standard for Quantitative Analysis: In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), L-Thyroxine-¹³C₆,¹⁵N is the gold standard internal standard for the accurate quantification of T4 in biological matrices like serum and plasma. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.
Quantitative Data from Pharmacokinetic Studies
The use of ¹³C-labeled L-Thyroxine has yielded precise pharmacokinetic data in human subjects. The following table summarizes key parameters from a study investigating the pharmacokinetics of a single oral dose of ¹³C₆-L-Thyroxine in euthyroid and hypothyroid individuals.
| Pharmacokinetic Parameter | All Ages (Median, Range) | Age ≤60 years (n=31) (Median, Range) | Age >60 years (n=10) (Median, Range) |
| CL/F (L/h) | 0.712 (0.244–2.91) | 0.712 (0.244–2.91) | 0.796 (0.301–1.74) |
| V/F (L) | 164.9 | Not Reported | Not Reported |
| Tmax (h) | 4 | Not Reported | Not Reported |
| Cmax (ng/L/µg) | 7.5 | Not Reported | Not Reported |
| AUC₀₋₁₂₀ (ng·h/mL/µg) | 0.931 | Not Reported | Not Reported |
| Terminal Half-life (h) | 172.2 | Not Reported | Not Reported |
| Data sourced from a study by Younis et al. (2018) investigating the pharmacokinetics of a tracer dose of carbon-13-labeled LT4. |
Experimental Protocols
Human Pharmacokinetic Study using ¹³C₆-L-Thyroxine
This protocol outlines a typical design for a clinical study to assess the pharmacokinetics of L-Thyroxine using a stable isotope tracer.
Objective: To determine the pharmacokinetic profile of a single oral dose of ¹³C₆-L-Thyroxine.
Study Population: Adult male and female subjects, including individuals with hypothyroidism maintained on levothyroxine therapy.
Methodology:
-
Participant Screening and Enrollment: Recruit participants who meet the inclusion criteria, which may include age, sex, and thyroid function status. Obtain informed consent from all participants.
-
Drug Administration: Administer a single oral dose of ¹³C₆-L-Thyroxine. The dose can range from 70 to 300 µg. For patients already on levothyroxine, the stable isotope-labeled drug can be substituted for their regular morning dose.
-
Blood Sampling: Collect serial blood samples at predetermined time points. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples over a period of up to 120 hours (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Sample Processing: Process the collected blood samples to obtain serum or plasma. Store the samples frozen at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of ¹³C₆-L-Thyroxine in the serum or plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including CL/F, V/F, Tmax, Cmax, and half-life, using non-compartmental analysis.
Quantification of ¹³C₆-L-Thyroxine in Serum by LC-MS/MS
This protocol describes a general procedure for the analysis of ¹³C₆-L-Thyroxine in human serum.
Objective: To accurately measure the concentration of ¹³C₆-L-Thyroxine in serum samples.
Methodology:
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 200 µL of serum, add an internal standard (e.g., ¹³C₉,¹⁵N-L-Thyroxine).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins and vortex for 1 minute.
-
Add 1.2 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of a water/methanol (B129727) mixture (3:1).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a high-performance liquid chromatography (HPLC) system, such as a Vanquish HPLC, with a C18 column for chromatographic separation. A typical mobile phase could consist of 0.1% acetic acid in water (A) and 0.1% acetic acid in methanol (B) with a gradient elution.
-
Mass Spectrometry (MS): Employ a triple quadrupole mass spectrometer, such as a TSQ Altis, equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for ¹³C₆-L-Thyroxine and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Construct a calibration curve using standards of known concentrations of ¹³C₆-L-Thyroxine and calculate the concentration in the unknown samples based on the peak area ratios of the analyte to the internal standard.
Visualizing Pathways and Workflows
Metabolic Pathway of L-Thyroxine (T4) Conversion
The conversion of L-Thyroxine (T4) to the more active Triiodothyronine (T3) is a critical step in thyroid hormone action. This process is primarily carried out by deiodinase enzymes.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the key steps involved in conducting a pharmacokinetic study using L-Thyroxine-¹³C₆,¹⁵N.
Conclusion
L-Thyroxine-¹³C₆,¹⁵N is a powerful and versatile tool in metabolic research, offering unparalleled precision and accuracy in pharmacokinetic studies, metabolic pathway tracing, and quantitative bioanalysis. The methodologies and data presented in this guide highlight its critical role in advancing our understanding of thyroid hormone physiology and pathophysiology. For researchers and drug development professionals, the use of stable isotope-labeled L-Thyroxine provides a robust platform for generating high-quality, reliable data essential for both basic science and clinical applications.
References
An In-depth Technical Guide to the Isotopic Enrichment and Stability of L-Thyroxine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and stability of L-Thyroxine-¹³C₆,¹⁵N, a critical tool in biomedical research and drug development. This document details the synthesis, purification, and analytical characterization of this stable isotope-labeled compound. Furthermore, it outlines its primary applications, particularly as an internal standard in quantitative mass spectrometry-based assays, and explores the signaling pathways of its unlabeled counterpart, L-Thyroxine.
Introduction to L-Thyroxine-¹³C₆,¹⁵N
L-Thyroxine (T4) is a principal hormone synthesized by the thyroid gland, playing a pivotal role in regulating metabolism, growth, and development.[1][2] The isotopically labeled analog, L-Thyroxine-¹³C₆,¹⁵N, incorporates six carbon-13 (¹³C) atoms in the tyrosine ring and one nitrogen-15 (B135050) (¹⁵N) atom in the alanine (B10760859) side chain. This labeling strategy imparts a mass shift of +7 Da compared to the endogenous molecule, making it an ideal internal standard for mass spectrometry-based quantification of L-Thyroxine in complex biological matrices. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of analytical methods.[3]
Isotopic Enrichment and Chemical Purity
The utility of L-Thyroxine-¹³C₆,¹⁵N as an internal standard is directly dependent on its isotopic enrichment and chemical purity. High isotopic enrichment minimizes signal overlap with the unlabeled analyte, while high chemical purity ensures that the standard itself does not introduce interfering substances.
Table 1: Quantitative Data for L-Thyroxine-¹³C₆
| Parameter | Specification | Source |
| Isotopic Enrichment | ≥ 99% (for ¹³C₆) | [4][5] |
| Chemical Purity | ≥ 90% | [4][5] |
Synthesis and Purification
The synthesis of isotopically labeled L-Thyroxine is a multi-step process that requires careful control to ensure high isotopic incorporation and chemical purity. A generalized workflow for the synthesis of ¹³C- and ¹⁵N-labeled L-Thyroxine is outlined below, adapted from methodologies for similar labeled compounds.
Generalized Synthesis Workflow
The synthesis typically starts from isotopically labeled precursors, such as ¹³C₆-labeled phenol (B47542) and ¹⁵N-labeled amino acids. The core structure is assembled through a series of organic reactions, including ether linkage formation and iodination of the aromatic rings.
Caption: Generalized workflow for the synthesis of L-Thyroxine-¹³C₆,¹⁵N.
Experimental Protocol: Synthesis of L-Thyroxine-¹³C₉,¹⁵N (Adapted)
While a specific protocol for L-Thyroxine-¹³C₆,¹⁵N is not publicly available, the following is an adapted protocol based on the synthesis of ¹³C₉,¹⁵N-L-Thyroxine[6]:
-
Starting Materials: ¹³C₉,¹⁵N-L-tyrosine is used as the labeled precursor.
-
Protection: The amino and carboxyl groups of the labeled tyrosine are protected using standard protecting group chemistry (e.g., Boc and methyl ester).
-
Iodination: The protected tyrosine is di-iodinated at the 3 and 5 positions of the phenyl ring using iodine monochloride.
-
Coupling: The di-iodinated tyrosine derivative is coupled with a protected 4-hydroxyphenyl boronic acid derivative via a copper(II)-mediated biaryl ether formation.
-
Second Iodination: The outer phenyl ring of the resulting biaryl ether is bis-iodinated.
-
Deprotection: The protecting groups are sequentially removed to yield the final product.
-
Purification: The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The final product is characterized by High-Resolution Mass Spectrometry (HRMS) to confirm its identity and isotopic enrichment.
Stability of L-Thyroxine-¹³C₆,¹⁵N
The stability of L-Thyroxine is a critical factor, as degradation can lead to a loss of potency and the formation of impurities. Unlabeled L-Thyroxine is known to be sensitive to light, temperature, and humidity.[7] While specific stability data for L-Thyroxine-¹³C₆,¹⁵N is not extensively published, its stability profile is expected to be comparable to that of the unlabeled compound.
Table 2: Factors Affecting L-Thyroxine Stability
| Factor | Effect on Stability | Recommendations |
| Light | Photodegradation can occur, leading to loss of potency. | Store in light-resistant containers (e.g., amber vials). |
| Temperature | Elevated temperatures accelerate degradation.[8] | Store at recommended temperatures, typically refrigerated (2-8 °C). |
| Humidity/Moisture | The presence of moisture can promote degradation.[7][8] | Store in a dry environment and handle in a manner that minimizes exposure to moisture. |
| pH | Stability is pH-dependent, with degradation observed at both acidic and alkaline pH. | For solutions, use a buffered system and store at an appropriate pH. |
Experimental Protocol: Stability-Indicating HPLC Method (Generalized)
A stability-indicating HPLC method can be used to assess the stability of L-Thyroxine-¹³C₆,¹⁵N by separating the intact molecule from its degradation products. The following is a generalized protocol based on published methods for unlabeled L-Thyroxine.[9][10]
-
Chromatographic System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is employed.
-
Detection: UV detection at a wavelength of 225 nm is commonly used.
-
Sample Preparation: The L-Thyroxine-¹³C₆,¹⁵N standard is dissolved in a suitable solvent, such as a mixture of methanol (B129727) and a weak base (e.g., 0.01 M NaOH in methanol), to ensure solubility and stability during analysis.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the standard is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The method should demonstrate the ability to resolve the parent peak from all degradation product peaks.
Application in Quantitative Analysis
The primary application of L-Thyroxine-¹³C₆,¹⁵N is as an internal standard in the quantitative analysis of L-Thyroxine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantitative analysis of L-Thyroxine using an isotopic internal standard.
Experimental Protocol: LC-MS/MS Quantification of L-Thyroxine
The following is a generalized protocol for the quantification of L-Thyroxine in serum using L-Thyroxine-¹³C₆,¹⁵N as an internal standard:
-
Sample Preparation:
-
To a known volume of serum, add a known amount of L-Thyroxine-¹³C₆,¹⁵N internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the purified extract to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution of water and methanol containing an acidic modifier (e.g., 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both L-Thyroxine and L-Thyroxine-¹³C₆,¹⁵N.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards containing known concentrations of unlabeled L-Thyroxine and a fixed concentration of the internal standard.
-
Calculate the concentration of L-Thyroxine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
L-Thyroxine Signaling Pathways
L-Thyroxine exerts its physiological effects through both genomic and non-genomic signaling pathways.[6][11]
Genomic Signaling Pathway
The genomic actions of thyroid hormones are mediated by the binding of triiodothyronine (T3), the active form of T4, to nuclear thyroid hormone receptors (TRs).[6] T4 is converted to T3 in target cells by deiodinase enzymes.
Caption: Simplified genomic signaling pathway of thyroid hormones.
Non-Genomic Signaling Pathway
L-Thyroxine can also initiate rapid, non-genomic effects by binding to a receptor on the plasma membrane integrin αvβ3.[11][12] This interaction can activate downstream signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[5][12]
Caption: Simplified non-genomic signaling pathway of L-Thyroxine.
Conclusion
L-Thyroxine-¹³C₆,¹⁵N is an invaluable tool for researchers in endocrinology, pharmacology, and clinical chemistry. Its high isotopic enrichment and chemical purity make it an excellent internal standard for accurate and precise quantification of L-Thyroxine. Understanding its synthesis, stability, and proper application in analytical methods is essential for obtaining reliable data. Furthermore, a thorough knowledge of the complex signaling pathways of L-Thyroxine provides the context for interpreting the biological significance of its measured concentrations. This guide serves as a foundational resource for the effective utilization of L-Thyroxine-¹³C₆,¹⁵N in scientific investigation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JCI - Mechanisms of thyroid hormone action [jci.org]
- 3. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. L-Thyroxine activates Akt signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
A Technical Guide to L-Thyroxine-13C6,15N: Sourcing and Application for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on L-Thyroxine-13C6,15N, a stable isotope-labeled compound crucial for a variety of research applications. This guide covers reliable suppliers, purchasing information, and detailed experimental protocols for its use.
Supplier and Purchasing Information for this compound
The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. Several reputable suppliers specialize in the synthesis and distribution of isotopically labeled compounds. Below is a comparative table summarizing the offerings from key vendors. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier to obtain lot-specific data on isotopic enrichment and chemical purity.
| Supplier | Product Name | Catalog Number | Format | Purity/Concentration | Isotopic Purity |
| MedchemExpress | This compound | HY-18341S1 | Solid | Not specified | Not specified |
| Cerilliant (via MilliporeSigma) | L-Thyroxine-13C6 solution | T-076 | 100 µg/mL in methanol (B129727) with 0.1N NH3 | Certified Reference Material | Not specified |
| Cerilliant (via Fisher Scientific) | CERILLIANT L-Thyroxine-13C6 Solution | 01-002-073 | 100 µg/mL in Methanol with 0.1N NH3 | Certified Spiking Solution™ | Not specified |
| Cambridge Isotope Laboratories, Inc. | L-Thyroxine (tyrosine-ring-13C6, 99%) | CLM-6725 | Solid | Chemical Purity: 90%[1][2] | 99% (for 13C6)[1][2] |
Note: While Cambridge Isotope Laboratories provides detailed specifications for their 13C6 labeled L-Thyroxine, specific isotopic enrichment for the dual-labeled 13C6,15N from all suppliers should be confirmed by consulting the certificate of analysis.
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of thyroxine (T4) in biological matrices.[3]
Protocol: Quantification of Thyroxine in Human Serum using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of total T4 in human serum.
1. Materials and Reagents:
-
This compound (from a reputable supplier)
-
Unlabeled L-Thyroxine standard
-
Human serum samples
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., equipped with a C18 column)
2. Preparation of Stock and Working Solutions:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol with a small amount of ammonium (B1175870) hydroxide (B78521) to aid dissolution) at a concentration of 1 mg/mL.
-
IS Working Solution: Dilute the IS stock solution with methanol/water to a final concentration appropriate for spiking into serum samples (e.g., 100 ng/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Thyroxine into a surrogate matrix (e.g., charcoal-stripped serum) to create a calibration curve.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, standard, or quality control sample in a microcentrifuge tube, add a fixed volume of the IS working solution.
-
Add a volume of cold acetonitrile (typically 3-4 times the serum volume) to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well of a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to elute and separate thyroxine from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
L-Thyroxine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
This compound (IS): Monitor the corresponding mass-shifted transition from its precursor ion to its product ion.
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the unlabeled thyroxine to the this compound internal standard against the concentration of the calibration standards.
-
Determine the concentration of thyroxine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
Thyroid Hormone Signaling Pathway
Thyroid hormones, primarily triiodothyronine (T3) and its prohormone thyroxine (T4), exert their effects by binding to nuclear thyroid hormone receptors (TRs), which in turn act as ligand-inducible transcription factors to regulate gene expression.[4] The signaling cascade is crucial for development, growth, and metabolism.
References
Methodological & Application
Application Note: High-Throughput Quantification of Thyroxine (T4) and Triiodothyronine (T3) in Serum by LC-MS/MS using L-Thyroxine-¹³C₆,¹⁵N Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of thyroxine (T4) and 3,5,3'-triiodothyronine (T3) in human serum. The use of a stable isotope-labeled internal standard, L-Thyroxine-¹³C₆,¹⁵N, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol, involving a straightforward protein precipitation step, is suitable for high-throughput clinical research applications. This method provides a specific and reliable alternative to traditional immunoassays, which can be susceptible to interferences.[1][2][3]
Introduction
Thyroid hormones, primarily thyroxine (T4) and its more biologically active form, triiodothyronine (T3), are crucial regulators of metabolism, growth, and development.[1][3] Accurate measurement of their circulating levels is essential in various research fields, including endocrinology and drug development. While immunoassays are commonly used for T4 and T3 quantification, they can suffer from a lack of specificity and cross-reactivity with other thyroid hormone metabolites.[2][3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical technique, offering enhanced specificity, sensitivity, and the capability for multiplex analysis.[5][6] Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the gold standard for quantitative analysis, providing the most accurate and precise results.[1][3] This application note provides a detailed protocol for the simultaneous determination of total T4 and T3 in serum using L-Thyroxine-¹³C₆,¹⁵N as an internal standard.
Experimental Workflow
The overall experimental workflow consists of sample preparation involving protein precipitation, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for T4 and T3 analysis.
Materials and Reagents
-
Analytes and Internal Standard:
-
L-Thyroxine (T4) and 3,5,3'-Triiodothyronine (T3) reference standards
-
L-Thyroxine-¹³C₆,¹⁵N (Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid
-
Human serum (for calibration standards and quality controls)
-
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of T4, T3, and L-Thyroxine-¹³C₆,¹⁵N in a solvent mixture such as 40% ammonium hydroxide (v/v) in methanol.[1] Store at 4°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or a suitable solvent to create calibration curve standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
This protocol is a common and efficient method for preparing serum samples for T4 and T3 analysis.[1][7]
-
Pipette 100 µL of serum sample, calibrator, or QC into a microcentrifuge tube.
-
Add a specific volume of the L-Thyroxine-¹³C₆,¹⁵N internal standard working solution.
-
Add a protein precipitating agent, such as 400 µL of acetonitrile or 150 µL of methanol.[1][7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the tubes at high speed (e.g., 13,000-15,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[7] |
| Mobile Phase A | Water with 0.1% Acetic Acid[7] |
| Mobile Phase B | Methanol with 0.1% Acetic Acid[7] |
| Flow Rate | 0.3 - 0.8 mL/min[1] |
| Injection Volume | 10 - 100 µL[1] |
| Column Temperature | 40°C |
| Gradient | A suitable gradient to separate T3 and T4 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| Ion Spray Voltage | Optimized for the specific instrument |
| Collision Gas | Nitrogen or Argon |
MRM Transitions
The specific m/z transitions for T4, T3, and the internal standard need to be optimized. The following are example transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| T3 | 652.0 | 606.0 |
| T4 | 777.9 | 731.9 |
| L-Thyroxine-¹³C₆,¹⁵N | 784.9 | 738.9 |
Note: The exact m/z values may vary slightly depending on the ionization mode and adduction.
Quantitative Data Summary
The performance of LC-MS/MS methods for T4 and T3 analysis is characterized by excellent linearity, precision, and sensitivity.
Table 1: Method Performance Characteristics
| Parameter | T3 | T4 | Reference |
| Linearity Range | 0.325 - 5 ng/mL | 12.5 - 200 ng/mL | [1] |
| Precision (%CV) | 3.5 - 9.0% | 3.5 - 9.0% | [1] |
| Lower Limit of Quantification (LLOQ) | 1.15 pmol/L (Free T3) | 0.97 pmol/L (Free T4) | [2][8] |
| Mean Recovery | 81.3 - 111.9% | 81.3 - 111.9% | [5] |
Signaling and Metabolic Pathway
Thyroid hormone synthesis and regulation is a complex process involving the hypothalamus, pituitary gland, and thyroid gland. T4 is the primary hormone secreted by the thyroid and is converted to the more active T3 in peripheral tissues by deiodinase enzymes.
Caption: Thyroid hormone regulation and metabolism.
Conclusion
The LC-MS/MS method presented here, utilizing L-Thyroxine-¹³C₆,¹⁵N as an internal standard, offers a highly specific, sensitive, and reliable approach for the simultaneous quantification of T4 and T3 in serum. The simple and rapid sample preparation procedure makes it well-suited for high-throughput analysis in a research setting. This method overcomes the limitations of traditional immunoassays and provides a valuable tool for researchers and scientists in the field of endocrinology and drug development.
References
- 1. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Isotope dilution tandem mass spectrometric method for T4/T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
Application Notes and Protocols for the Quantitative Analysis of L-Thyroxine using L-Thyroxine-¹³C₆,¹⁵N as an Internal Standard
Introduction
L-Thyroxine (T4) is a primary hormone secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1][2][3] Accurate quantification of T4 in biological matrices is essential for clinical diagnostics, particularly in assessing thyroid function, and for various research applications. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific, sensitive, and accurate method for quantifying small molecules like T4.[4][5] This protocol details the use of a stable isotope-labeled internal standard, L-Thyroxine-¹³C₆,¹⁵N, for the precise measurement of L-Thyroxine in serum, plasma, and tissue samples.
L-Thyroxine-¹³C₆,¹⁵N is an ideal internal standard as it shares nearly identical physicochemical properties with the unlabeled endogenous T4, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. This co-analysis corrects for variability in extraction efficiency, matrix effects, and instrument response, leading to highly reliable and reproducible quantification.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (ID-MS) is a gold-standard quantitative technique. The method involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard, IS) to the sample at the earliest stage of preparation. The analyte and the IS are processed together through extraction, purification, and analysis. The mass spectrometer measures the ratio of the signal intensity of the endogenous analyte to that of the internal standard. Because the IS and analyte are affected proportionally by any sample loss or signal suppression, this ratio remains constant. The concentration of the unknown analyte is then determined by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.
Caption: Principle of Isotope Dilution using a stable-labeled internal standard.
Experimental Protocols
This section provides detailed methodologies for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
L-Thyroxine (Analyte Standard)
-
L-Thyroxine-¹³C₆,¹⁵N (Internal Standard)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid
-
Ammonium Acetate (B1210297)
-
Ethyl Acetate
-
2-Propanol
-
tert-Butyl methyl ether (TBME)
-
Pronase (for tissue samples)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
-
Centrifugal Filter Units (e.g., 10-30 kDa MWCO for free T4)
Standard Solution Preparation
-
Analyte & Internal Standard Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh the required amount of L-Thyroxine and L-Thyroxine-¹³C₆,¹⁵N.
-
Prepare separate stock solutions by dissolving each compound in a solvent like methanol containing a small amount of ammonium hydroxide (e.g., 0.1N NH₃ or 40% NH₄OH in methanol) to ensure complete dissolution.
-
Store stock solutions at -20°C. They are typically stable for several months.
-
-
Intermediate & Working Solutions:
-
Prepare an intermediate stock solution of the L-Thyroxine-¹³C₆,¹⁵N internal standard (e.g., 1 µg/mL) by diluting the primary stock solution with methanol.
-
Prepare a series of L-Thyroxine working solutions for the calibration curve by serially diluting the analyte stock solution.
-
-
Calibration Curve Standards (e.g., 1 pg/mL to 1000 ng/mL):
-
Prepare a set of calibration standards (typically 8-10 points) by spiking the appropriate matrix (e.g., charcoal-stripped serum or a buffer) with the L-Thyroxine working solutions.
-
Add a constant, fixed amount of the internal standard working solution to each calibrator and quality control (QC) sample.
-
Sample Preparation
The choice of sample preparation method depends on the sample matrix and whether total or free T4 is being measured.
This is a rapid method suitable for high-throughput analysis.
-
Pipette 100 µL of serum/plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add a fixed volume (e.g., 20 µL) of the internal standard working solution and vortex briefly.
-
Add 200-400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis or further cleanup (e.g., LLE or evaporation and reconstitution).
This method separates the unbound (free) T4 from protein-bound T4.
-
Place 400-600 µL of the serum sample into an ultrafiltration device (e.g., Centrifree YM-30, 30,000 MW cut-off).
-
Centrifuge according to the manufacturer's instructions (e.g., 2900 rpm at 25°C or 37°C for 60 minutes).
-
Collect the ultrafiltrate, which contains the free T4.
-
Add a fixed volume of the internal standard working solution to a known volume of the ultrafiltrate (e.g., add 180 µL of IS to 360 µL of ultrafiltrate).
-
The sample is ready for direct injection or further concentration if needed.
This protocol is for extracting T4 from solid tissue samples.
-
Weigh 100-200 mg of tissue and place it in a homogenization tube with ceramic beads.
-
Add 500 µL of ice-cold homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Homogenize using a bead beater homogenizer.
-
Centrifuge the homogenate and collect the supernatant.
-
Enzymatic Digestion: Add pronase to the supernatant to a final concentration of 1 mg/mL to release protein-bound T4. Add the internal standard at this step.
-
Incubate the mixture at 37°C for 16 hours.
-
Extraction: Perform protein precipitation with methanol followed by a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) for cleanup and concentration.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Caption: General experimental workflow for T4 quantification using LC-MS/MS.
Data Presentation and Quantitative Parameters
The following tables summarize typical parameters for an LC-MS/MS method for L-Thyroxine quantification.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1100 HPLC or equivalent |
| Column | C18 reversed-phase (e.g., Supelco LC-18-DB, 3.3 cm x 3.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate, pH 4.0 |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 - 0.8 mL/min |
| Injection Volume | 20 - 400 µL |
| Column Temperature | 25 - 40°C |
| Mass Spectrometry | |
| Instrument | API 4000 tandem mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Negative Ion Mode Example) | |
| L-Thyroxine (T4) | Q1: 775.9 m/z → Q3: 126.9 m/z |
| L-Thyroxine-¹³C₆,¹⁵N (IS) | Q1: 782.9 m/z → Q3: 126.9 m/z |
| MRM Transitions (Positive Ion Mode Example) | |
| L-Thyroxine (T4) | Q1: 778.0 m/z → Q3: 732.0 m/z |
| L-Thyroxine-¹³C₆,¹⁵N (IS) | Q1: 785.0 m/z → Q3: 739.0 m/z |
| Source Temperature | 350 - 450°C |
| IonSpray Voltage | -4500 V (Negative Mode) |
| Collision Gas | Nitrogen |
Note: The exact m/z for the internal standard may vary slightly based on the specific labeled positions. The values provided are calculated based on the addition of 6 carbons-¹³ and 1 nitrogen-¹⁵, resulting in a mass shift of +7 Da.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Calibration Range | 2.5 - 50 pg/mL (Free T4) | |
| 0.12 - 120 nM (Total T4) | ||
| Within-day Precision (%CV) | < 7.1% | |
| Between-day Precision (%CV) | < 7.1% | |
| LLOQ (Lower Limit of Quantitation) | 0.078 - 0.234 nM | |
| Chromatographic Run Time | 6 - 8 minutes per sample |
Table 3: Example Calibration Data Structure
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,500 | 1,150,000 | 0.0135 |
| 2.5 | 38,200 | 1,145,000 | 0.0334 |
| 5.0 | 78,000 | 1,155,000 | 0.0675 |
| 10.0 | 154,000 | 1,140,000 | 0.1351 |
| 25.0 | 385,000 | 1,150,000 | 0.3348 |
| 50.0 | 775,000 | 1,148,000 | 0.6751 |
| 100.0 | 1,560,000 | 1,152,000 | 1.3542 |
The use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard in an isotope dilution LC-MS/MS method provides a robust, specific, and highly accurate platform for the quantification of L-Thyroxine in diverse biological matrices. The detailed protocols for sample preparation and instrument analysis described herein offer a framework for researchers, scientists, and drug development professionals to establish reliable methods for thyroid hormone analysis. The inherent advantages of correcting for analytical variability make this the preferred methodology for applications demanding the highest level of quantitative accuracy.
References
- 1. CERILLIANT L-Thyroxine-13C6 Solution, 100 g/mL in Methanol with 0.1N NH3, | Fisher Scientific [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. L-Thyroxine-13C6 (T4-13C6) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Isotope dilution--mass spectrometry of thyroxin proposed as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Serum Thyroxine Analysis using L-Thyroxine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4) is a crucial hormone produced by the thyroid gland that plays a vital role in regulating metabolism, growth, and development. Accurate quantification of serum T4 levels is essential for the diagnosis and monitoring of thyroid disorders. While immunoassays have traditionally been used for this purpose, they can be susceptible to interferences and lack specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical technique, offering higher sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as L-Thyroxine-¹³C₆,¹⁵N, is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
This application note provides a detailed protocol for the preparation of human serum samples for the quantitative analysis of thyroxine using LC-MS/MS with L-Thyroxine-¹³C₆,¹⁵N as an internal standard. Three common sample preparation techniques are described: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the different sample preparation methods for serum thyroxine analysis by LC-MS/MS.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 85 - 105% | 81.3 - 111.9%[1] | 70 - 95% |
| Linearity (R²) | > 0.99 | > 0.997[1] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL | 0.15 - 1.0 ng/mL[3] | 0.2 - 1.5 ng/mL |
| Within-day Precision (%CV) | < 10% | < 9.6% | < 10% |
| Between-day Precision (%CV) | < 15% | < 10% | < 15% |
Experimental Protocols
Materials and Reagents
-
Human serum samples
-
L-Thyroxine (T4) analytical standard
-
L-Thyroxine-¹³C₆,¹⁵N (Internal Standard, ISTD)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, mixed-mode)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
T4 Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Thyroxine in methanol.
-
ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Thyroxine-¹³C₆,¹⁵N in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the T4 stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1 to 500 ng/mL).
-
ISTD Working Solution (100 ng/mL): Dilute the ISTD stock solution with methanol:water (1:1, v/v).
Sample Preparation Procedures
-
Pipette 100 µL of serum sample into a microcentrifuge tube.
-
Add 20 µL of the ISTD working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Pipette 200 µL of serum sample into a microcentrifuge tube.
-
Add 20 µL of the ISTD working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of 0.1 M HCl to the sample and vortex.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of 0.1 M HCl through the cartridge.
-
Load the sample: Apply the pre-treated sample to the conditioned SPE cartridge.
-
Wash the cartridge: Wash with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elute the analyte: Elute the thyroxine and internal standard with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Pipette 200 µL of serum sample into a glass test tube.
-
Add 20 µL of the ISTD working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of acetonitrile and vortex for 1 minute.
-
Add 1.2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean test tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the extract in 200 µL of 3:1 water and methanol.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally found to be more sensitive for thyroxine.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both thyroxine and L-Thyroxine-¹³C₆,¹⁵N in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Experimental Workflow
Caption: A generalized workflow for serum thyroxine analysis.
Thyroid Hormone Signaling Pathway
References
Application Notes and Protocols for L-Thyroxine-¹³C₆,¹⁵N in Thyroid Hormone Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of L-Thyroxine-¹³C₆,¹⁵N as a stable isotope tracer in the study of thyroid hormone metabolism. This powerful tool, coupled with mass spectrometry, enables precise quantification of thyroid hormone kinetics, including production, conversion, and clearance rates, providing critical insights for basic research and drug development.
Introduction
L-Thyroxine (T4) is the primary hormone secreted by the thyroid gland and is a precursor to the more potent triiodothyronine (T3). The metabolism of T4 is a critical physiological process, and its dysregulation is implicated in numerous diseases. Stable isotope tracing with L-Thyroxine-¹³C₆,¹⁵N offers a robust method for metabolic flux analysis, allowing researchers to track the fate of exogenously administered T4 as it is converted to T3 and other metabolites.[1] This technique is invaluable for understanding the dynamics of thyroid hormone homeostasis and the impact of therapeutic interventions. The use of stable isotopes provides a safe and effective alternative to radioactive tracers for in vivo studies in humans.[2]
Key Applications
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of levothyroxine, the synthetic form of T4.
-
Metabolic Flux Analysis: Quantify the rates of conversion of T4 to T3 by deiodinase enzymes.[1]
-
Disease Modeling: Investigate alterations in thyroid hormone metabolism in various pathological states, such as hypothyroidism, hyperthyroidism, and non-thyroidal illness syndrome.
-
Drug Development: Evaluate the effects of new drug candidates on thyroid hormone metabolism and kinetics.
Data Presentation
The following tables summarize representative quantitative data from pharmacokinetic studies of levothyroxine using stable isotope tracers. While specific values may vary depending on the experimental conditions and patient population, these tables provide a reference for expected kinetic parameters.
Table 1: Pharmacokinetic Parameters of Levothyroxine in Adults
| Parameter | Median Value | Range |
| Oral Clearance (CL/F) | 0.712 L/h | 0.244–2.91 L/h |
| Apparent Volume of Distribution (V/F) | 164.9 L | 34–504.2 L |
| Time to Peak Concentration (Tmax) | 4 h | 1.5–24 h |
| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/µg | 2–20 ng/L/µg |
| Half-life (t½) | 172.2 h | - |
Data adapted from a study using ¹³C-labeled levothyroxine.[3]
Table 2: Comparison of Levothyroxine Pharmacokinetics by Age Group
| Parameter | Age ≤ 60 years (Median) | Age > 60 years (Median) |
| Oral Clearance (CL/F) | 0.712 L/h | 0.796 L/h |
| Apparent Volume of Distribution (V/F) | 174.7 L | 157.4 L |
| Time to Peak Concentration (Tmax) | 4 h | 5 h |
| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L | 7.1 ng/L |
Data suggests that age-related differences in levothyroxine pharmacokinetics may be influenced by body weight.[3][4]
Signaling and Metabolic Pathways
The primary metabolic pathway of L-Thyroxine involves its sequential deiodination by a family of selenoenzymes known as deiodinases (DIO1, DIO2, and DIO3).[5] This process is critical for the activation of T4 to T3 and the inactivation of thyroid hormones.
Figure 1: Metabolic pathway of L-Thyroxine deiodination.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic flux analysis using L-Thyroxine-¹³C₆,¹⁵N. These should be adapted based on the specific research question and experimental model.
Protocol 1: In Vivo Administration and Sample Collection
This protocol describes the administration of L-Thyroxine-¹³C₆,¹⁵N to human subjects and subsequent blood sample collection for pharmacokinetic and metabolic flux analysis.
1. Subject Preparation:
- Subjects should be in a fasting state for at least 8 hours prior to the administration of the tracer.
- Obtain a baseline blood sample (t=0) before tracer administration.
2. Tracer Administration:
- Administer a single oral dose of L-Thyroxine-¹³C₆,¹⁵N. The exact dose should be determined based on the study objectives and analytical sensitivity. A tracer dose is typically a fraction of the subject's daily levothyroxine dose.[4]
3. Blood Sample Collection:
- Collect serial blood samples at predetermined time points. For pharmacokinetic studies, a typical schedule might be: 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[4]
- Collect blood in appropriate tubes (e.g., EDTA-containing tubes for plasma).
- Process the blood samples immediately by centrifugation to separate plasma or serum.
- Store the plasma/serum samples at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol details the extraction of thyroid hormones from plasma/serum samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Protein Precipitation:
- To a 200 µL aliquot of serum or plasma, add an internal standard mixture containing known concentrations of labeled thyroid hormones (e.g., ¹³C₆-T3, ¹³C₆-rT3).[6]
- Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
- Transfer the supernatant to a clean tube.
2. Liquid-Liquid Extraction (Optional, for increased purity):
- To the supernatant from the protein precipitation step, add 1.2 mL of ethyl acetate.[7]
- Vortex for 1 minute.
- Centrifuge for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Dry the extract under a gentle stream of nitrogen.[7]
- Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of 3:1 water and methanol) for LC-MS/MS analysis.[7]
Protocol 3: LC-MS/MS Analysis
This protocol outlines the instrumental analysis of extracted thyroid hormones using LC-MS/MS.
1. Liquid Chromatography (LC):
- Column: A C18 reverse-phase column is commonly used (e.g., Thermo Scientific™ Accucore™ C18, 50 × 2.1 mm, 2.6 µm).[7]
- Mobile Phase: A gradient of water and methanol (B129727) containing 0.1% acetic acid is typically employed.[7]
- Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
- Injection Volume: 10-20 µL.
2. Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in positive mode generally provides better sensitivity for thyroid hormones.[7]
- Analysis Mode: Selected Reaction Monitoring (SRM) is used for quantification.
- SRM Transitions: Specific precursor-to-product ion transitions for unlabeled and ¹³C₆,¹⁵N-labeled T4, T3, and other metabolites need to be optimized on the specific mass spectrometer being used.
Table 3: Example SRM Transitions for Thyroid Hormones
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Thyroxine (T4) | 777.6 | 731.7 |
| L-Thyroxine-¹³C₆,¹⁵N | 784.6 | 738.7 |
| Liothyronine (T3) | 651.7 | 605.8 |
| Liothyronine-¹³C₆ | 657.7 | 611.8 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Experimental Workflow
The following diagram illustrates the overall workflow for a typical metabolic flux analysis study using L-Thyroxine-¹³C₆,¹⁵N.
Figure 2: Experimental workflow for metabolic flux analysis.
Conclusion
The use of L-Thyroxine-¹³C₆,¹⁵N in conjunction with LC-MS/MS provides a powerful and sensitive method for elucidating the complex dynamics of thyroid hormone metabolism. The protocols and data presented here serve as a valuable resource for researchers and clinicians seeking to apply this technology to advance our understanding of thyroid physiology and pathology. The ability to accurately measure metabolic fluxes in vivo is crucial for the development of more effective and personalized therapies for thyroid disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping endocrine networks by stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Free and Total T4 using L-Thyroxine-¹³C₆,¹⁵N
Introduction
Thyroxine (T4) is a primary hormone secreted by the thyroid gland, playing a crucial role in regulating metabolism.[1] In circulation, the vast majority of T4 is bound to proteins, with only a small fraction existing as free, biologically active hormone (FT4).[2][3] Accurate measurement of both total T4 (the sum of bound and free fractions) and free T4 is essential for the diagnosis and management of thyroid disorders.[4] While immunoassays are commonly used, they can be susceptible to interferences and lack specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior accuracy and specificity for thyroid hormone quantification.
This application note describes a robust and sensitive method for the quantification of free and total T4 in human serum using stable isotope dilution LC-MS/MS with L-Thyroxine-¹³C₆,¹⁵N as an internal standard.
Principle
The method employs the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, L-Thyroxine-¹³C₆,¹⁵N, which is chemically identical to the analyte but has a different mass, is added to the serum sample. This standard co-elutes with the endogenous T4 and is detected by the mass spectrometer. The ratio of the signal from the endogenous T4 to that of the internal standard allows for precise and accurate quantification, correcting for any sample loss during preparation and any variations in instrument response.
For total T4, a protein precipitation step is performed to release the protein-bound T4. For free T4, the unbound fraction is first separated from the protein-bound fraction using techniques like equilibrium dialysis or ultrafiltration before analysis.
Experimental Protocols
1. Quantification of Total T4
This protocol outlines the steps for extracting and quantifying total T4 from human serum.
a. Materials and Reagents
-
L-Thyroxine (T4) certified reference material
-
L-Thyroxine-¹³C₆,¹⁵N (Internal Standard)
-
HPLC Grade Water and Methanol
-
Acetonitrile and Ethyl Acetate
-
0.1% Acetic Acid in Water (Mobile Phase A)
-
Methanol (Mobile Phase B)
-
Human Serum
b. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of serum (calibrators, controls, or patient samples) into a microcentrifuge tube.
-
Add 20 µL of the L-Thyroxine-¹³C₆,¹⁵N internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of Acetonitrile to precipitate proteins and vortex for 1 minute.
-
Add 1.2 mL of Ethyl Acetate and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of 3:1 water/methanol.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions
-
LC System: Vanquish HPLC system or equivalent
-
Column: Accucore C18, 50 x 2.1 mm, 2.6 µm
-
Column Temperature: 50 °C
-
Injection Volume: 20 µL
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0-0.5 min: 40% B
-
0.5-4.5 min: Ramp to 98% B
-
4.5-5.0 min: Hold at 98% B
-
5.0-5.1 min: Return to 40% B
-
5.1-6.0 min: Re-equilibrate at 40% B
-
-
MS System: TSQ Altis tandem mass spectrometer or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
2. Quantification of Free T4
This protocol involves an initial separation of the free T4 fraction followed by LC-MS/MS analysis.
a. Materials and Reagents
-
Same as for Total T4 analysis.
-
Centrifugal ultrafiltration devices (e.g., Amicon Centrifugal Units, 30,000 MW cut-off)
b. Sample Preparation (Ultrafiltration followed by LLE)
-
Pre-condition the ultrafiltration device according to the manufacturer's instructions.
-
Add 600 µL of serum to the ultrafiltration device.
-
Centrifuge at 2900 rpm at 25°C for 1 hour.
-
Collect the ultrafiltrate.
-
To 360 µL of the ultrafiltrate, add 180 µL of the L-Thyroxine-¹³C₆,¹⁵N internal standard working solution.
-
Proceed with the Liquid-Liquid Extraction as described for Total T4 (steps 4-10), adjusting volumes proportionally if necessary.
-
Inject the final reconstituted sample into the LC-MS/MS system.
c. LC-MS/MS Conditions
-
The LC-MS/MS conditions are the same as those used for the analysis of total T4.
Data Presentation
Table 1: LC-MS/MS Parameters for T4 and L-Thyroxine-¹³C₆,¹⁵N
| Parameter | T4 (Analyte) | L-Thyroxine-¹³C₆,¹⁵N (Internal Standard) |
| Precursor Ion (m/z) | 778.0 | 785.0 |
| Product Ion 1 (m/z) | 732.0 | 739.0 |
| Product Ion 2 (m/z) | 327.9 | 334.9 |
| Collision Energy (V) | 35 | 35 |
| RF Lens (V) | 150 | 150 |
Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.
Table 2: Method Performance Characteristics
| Parameter | Total T4 | Free T4 |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 pg/mL |
| R² | >0.98 | >0.98 |
| LLOQ | 1 ng/mL | 1 pg/mL |
| Within-day Precision (%CV) | < 7.1% | < 7.1% |
| Between-day Precision (%CV) | < 7.1% | < 7.1% |
Data presented here are representative and may vary based on the specific instrumentation and laboratory conditions.
Visualizations
Caption: Workflow for Total T4 Quantification.
Caption: Workflow for Free T4 Quantification.
Caption: Equilibrium of Free and Bound T4 in Serum.
References
Application Notes and Protocols for L-Thyroxine-¹³C₆,¹⁵N Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the preparation, storage, and application of L-Thyroxine-¹³C₆,¹⁵N solutions, primarily for use as an internal standard in quantitative analysis by mass spectrometry.
Introduction
L-Thyroxine-¹³C₆,¹⁵N is a stable isotope-labeled version of the thyroid hormone L-Thyroxine (T4). It is a critical tool in clinical and research settings for the accurate quantification of endogenous L-Thyroxine in biological matrices.[1] Its use as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) corrects for analyte loss during sample preparation and for matrix effects during analysis, ensuring high accuracy and precision.[1][2]
Solution Preparation
The poor solubility of L-Thyroxine in neutral aqueous solutions necessitates the use of organic solvents, often with a basic modifier, to achieve complete dissolution.
Recommended Solvents and Stock Solution Preparation
A common and effective solvent system for preparing L-Thyroxine-¹³C₆,¹⁵N stock solutions is a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521). Alternatively, dimethyl sulfoxide (B87167) (DMSO) can be used.[3]
Protocol 1: Preparation of a 100 µg/mL L-Thyroxine-¹³C₆,¹⁵N Stock Solution in Methanol/Ammonium Hydroxide
This protocol is based on the solvent system used for commercially available certified reference materials.
Materials:
-
L-Thyroxine-¹³C₆,¹⁵N (solid)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide (NH₃ solution, ~0.1 N in methanol)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Accurately weigh the desired amount of L-Thyroxine-¹³C₆,¹⁵N solid using an analytical balance.
-
Transfer the solid to a volumetric flask of the appropriate size.
-
Add a small amount of the 0.1 N ammonium hydroxide in methanol solution to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.
-
Once the solid is completely dissolved, bring the solution to the final volume with the same solvent mixture.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the stock solution to amber glass vials for storage.
Protocol 2: Preparation of a Stock Solution in DMSO
Materials:
-
L-Thyroxine-¹³C₆,¹⁵N (solid)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Accurately weigh the desired amount of L-Thyroxine-¹³C₆,¹⁵N solid.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of anhydrous DMSO and ensure the solid is fully wetted.
-
Bring the solution to the final volume with DMSO. Use of an ultrasonic bath may be necessary to achieve complete dissolution.
-
Cap the flask and mix thoroughly.
-
Aliquot the stock solution into amber glass vials.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.
Protocol 3: Preparation of a 1 µg/mL Working Internal Standard Solution
Procedure:
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with methanol or the initial mobile phase of your LC-MS/MS method.
-
Mix thoroughly and transfer to an amber vial.
Storage and Stability Guidelines
L-Thyroxine and its labeled analogues are susceptible to degradation from light and elevated temperatures. Adsorption to container surfaces can also lead to a decrease in concentration.
| Solution Type | Solvent | Storage Temperature | Duration | Key Considerations |
| Stock Solution | Methanol with 0.1N NH₃ | -20°C | Up to 1 year | Store in amber glass vials. Avoid repeated freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C or -80°C | Up to 1 year | Use anhydrous DMSO to prevent precipitation. Aliquot to minimize freeze-thaw cycles. |
| Working Solutions | Methanol or Mobile Phase | 2-8°C | Up to 10 days | Prepare fresh as needed for optimal performance. Store protected from light. |
| Aqueous Solutions | Not Recommended | 2-8°C | < 24 hours | Significant degradation can occur. Prepare immediately before use. |
Note on Container Choice: Studies on levothyroxine solutions have shown significant adsorption to PVC containers. It is recommended to use glass or polyolefin containers for storage and handling to minimize loss of the analyte.
Application: Use as an Internal Standard in LC-MS/MS
L-Thyroxine-¹³C₆,¹⁵N is ideally suited as an internal standard for the quantification of L-Thyroxine in biological samples such as serum or plasma.
Sample Preparation Overview
A robust sample preparation protocol is essential to remove proteins and other matrix components that can interfere with the analysis.
Caption: Workflow for biological sample preparation for LC-MS/MS analysis of L-Thyroxine.
Experimental Protocol: Quantification of L-Thyroxine in Serum
This protocol provides a general framework for the analysis. Specific parameters should be optimized for the instrument and column used.
1. Preparation of Calibration Standards and Quality Controls:
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Thyroxine into a surrogate matrix (e.g., stripped serum).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Extraction:
-
To 100 µL of serum sample, calibrator, or QC, add a fixed amount of the L-Thyroxine-¹³C₆,¹⁵N working internal standard solution.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Proceed with further cleanup if necessary, such as solid-phase extraction (SPE).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both L-Thyroxine and L-Thyroxine-¹³C₆,¹⁵N. These transitions should be determined by infusing the individual standards into the mass spectrometer.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Thyroxine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry, which ensures accurate quantification by correcting for variations in sample processing and analysis.
Caption: Logical diagram of isotope dilution mass spectrometry for L-Thyroxine quantification.
References
Application Notes and Protocols: Enhanced Detection of Thyroxine with LC-MS through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), a principal hormone secreted by the thyroid gland, is crucial for regulating metabolism, growth, and development. Accurate quantification of thyroxine in biological matrices is essential for clinical diagnostics and pharmaceutical research. While liquid chromatography-mass spectrometry (LC-MS) offers high specificity and sensitivity for T4 analysis, challenges such as low ionization efficiency and matrix effects can hinder detection at low concentrations. Derivatization, the chemical modification of an analyte, can significantly enhance the detectability of thyroxine by improving its chromatographic behavior and increasing its ionization efficiency in the mass spectrometer.
This document provides detailed application notes and protocols for various derivatization techniques to enhance the detection of thyroxine using LC-MS. The methodologies outlined are designed to be implemented in research and drug development laboratories.
Derivatization Strategies for Thyroxine Analysis
Several derivatization strategies can be employed to improve the LC-MS analysis of thyroxine. The primary goals of these methods are to increase the hydrophobicity of the molecule for better retention in reversed-phase chromatography and to introduce a readily ionizable group to enhance the signal in the mass spectrometer. Two common and effective methods are detailed below: Butyl Esterification and Dansylation. Additionally, a chiral derivatization approach for enantiomeric separation is presented.
Butyl Esterification
This technique involves the esterification of the carboxylic acid group of thyroxine with butanol, which increases its hydrophobicity and improves its ionization in positive electrospray ionization (ESI) mode.[1]
Dansylation
Dansyl chloride reacts with the phenolic hydroxyl and primary amino groups of thyroxine, introducing a dansyl group that is readily ionizable and enhances the signal intensity significantly.[2] This method has been shown to achieve a significant enhancement in sensitivity, often greater than 10-fold.[2]
Chiral Derivatization with R(-)/S(+)-DBD-PyNCS
For the separation and analysis of D- and L-thyroxine enantiomers, a chiral derivatization reagent, R(-)/S(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole) [R(-)/S(+)-DBD-PyNCS], can be utilized.[3] This reagent reacts with the amino group of thyroxine to form diastereomers that can be separated on a reversed-phase column.[3]
Quantitative Data Summary
The following table summarizes the quantitative performance of different analytical methods for thyroxine, both with and without derivatization, to provide a clear comparison for researchers.
| Method | Analyte(s) | Sample Matrix | Derivatization Reagent | LC-MS System | Linear Range | LLOQ/LLOD | Key Findings | Reference |
| Without Derivatization | Total and Free T4, T3, rT3 | Serum | None | Thermo Scientific™ TSQ Altis™ tandem mass spectrometer with Vanquish™ HPLC | 1 pg/mL - 1000 ng/mL (total); 1 pg/mL - 1000 pg/mL (free) | pg/mL sensitivity | Positive ESI mode was 5-10 fold more sensitive than negative mode. | |
| Butyl Esterification | Total and Free T4, T3, rT3 | Serum | Butanol in 3M HCl | Thermo Scientific™ TSQ Altis™ tandem mass spectrometer with Vanquish™ HPLC | 1 pg/mL - 1000 ng/mL | Potential 5-fold improvement in sensitivity compared to underivatized. | Derivatization improved sensitivity but also increased interferences. | |
| Dansylation | Total and Free Thyroid Hormones and Metabolites | Human Serum | Dansyl Chloride | HPLC-ESI-MS/MS | Not specified | Sub-ppt detection limits for the majority of analytes. | >10-fold enhancement in sensitivity. | |
| Chiral Derivatization | D- and L-Thyroxine | Pharmaceutical Formulation | R(-)-DBD-PyNCS | LC-ESI-MS | 0.13 - 13 µg/mL | Detection limits: 28 ng/mL (D-T4), 40 ng/mL (L-T4). | Successful separation and quantification of T4 enantiomers. |
Experimental Protocols
Protocol 1: Sample Preparation and Butyl Esterification of Thyroxine in Serum
This protocol describes the extraction of thyroxine from serum followed by derivatization using butyl esterification.
Materials:
-
Serum sample
-
Internal Standard (ISTD) solution (e.g., ¹³C₆-T4)
-
Acetonitrile
-
Ethyl Acetate
-
Butanol in 3M HCl
-
Water
-
Methanol
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Heating block
Procedure:
-
Sample Spiking: To 200 µL of serum in a test tube, add 20 µL of the thyroid ISTD mixture. Vortex briefly.
-
Protein Precipitation: Add 200 µL of Acetonitrile to each tube and vortex for 1 minute.
-
Liquid-Liquid Extraction:
-
Add 1.2 mL of Ethyl Acetate to each tube and vortex for 1 minute.
-
Centrifuge for 10 minutes at 13,000 rpm.
-
Transfer the upper organic layer to a new test tube.
-
-
Drying: Dry down the organic extract under a gentle stream of nitrogen at room temperature.
-
Derivatization:
-
To the dried extract, add 50 µL of Butanol in 3M HCl.
-
Incubate at 65°C for 15 minutes.
-
-
Reagent Removal: Remove the acidic reagent by drying under a heated nitrogen flow at 40°C.
-
Reconstitution: Reconstitute the dried derivatized sample in 200 µL of 3:1 water and methanol.
-
Final Preparation: Transfer the supernatant to an MS vial for LC-MS analysis.
Protocol 2: Dansylation of Thyroxine in Serum Extracts
This protocol details the derivatization of thyroxine with dansyl chloride to enhance its detection.
Materials:
-
Dried serum extract (from a suitable extraction method like LLE or SPE)
-
Sodium bicarbonate/carbonate buffer (100 mM)
-
Dansyl chloride (3 mg/mL in acetone)
-
Vortex mixer
-
Incubator or water bath
-
Centrifuge
Procedure:
-
Reagent Preparation: Prepare a 1:1 mixture of the sodium bicarbonate/carbonate buffer and the dansyl chloride solution.
-
Derivatization Reaction:
-
Add 200 µL of the freshly prepared derivatization reagent mixture to the dry sample extract.
-
Vortex the sample for 5 seconds, repeating 4 times.
-
-
Incubation: Incubate the samples at 50°C for 30 minutes, protected from light.
-
Cooling and Analysis: After incubation, vortex the samples, cool them to 4°C, and they are ready for HPLC-MS/MS analysis.
LC-MS Methodologies
The following are example LC-MS conditions that can be adapted for the analysis of derivatized thyroxine.
LC Conditions for Butylated Thyroxine
-
HPLC System: Vanquish Horizon HPLC binary pump
-
Column: Accucore C18, 50 x 2.1 mm, 2.6 µm
-
Column Temperature: 50°C
-
Injection Volume: 20 µL
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0 min: 40% B
-
0.5 min: 40% B
-
4.5 min: 98% B
-
5.0 min: 98% B
-
5.1 min: 40% B
-
Run time: 6 min
-
MS Conditions
-
Mass Spectrometer: Thermo Scientific™ TSQ Altis™ tandem mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Note: Specific SRM transitions for the derivatized thyroxine and internal standard need to be optimized on the instrument.
Visualizations
Caption: Workflow for thyroxine derivatization and LC-MS analysis.
Caption: Butyl esterification reaction of thyroxine.
Caption: Dansylation reaction of thyroxine.
Conclusion
Derivatization techniques, such as butyl esterification and dansylation, offer significant advantages for the quantitative analysis of thyroxine by LC-MS. These methods can lead to substantial improvements in sensitivity, enabling lower detection limits and more reliable quantification, which is particularly crucial for samples with low endogenous thyroxine concentrations. The choice of derivatization reagent and method should be guided by the specific requirements of the assay, including the desired sensitivity and the sample matrix. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and implement robust and sensitive LC-MS methods for thyroxine analysis in their own laboratories.
References
Revolutionizing Thyroid Hormone Analysis: Automated Sample Preparation for High-Throughput T4 Quantification
Abstract
This application note details automated methods for the high-throughput analysis of thyroxine (T4), a critical biomarker for thyroid function. Manual sample preparation for T4 analysis is often a bottleneck in clinical and research laboratories, prone to human error and limiting throughput. Automation of sample preparation addresses these challenges by enhancing reproducibility, increasing efficiency, and reducing hands-on time. Here, we present protocols for two primary automated workflows: a widely used automated immunoassay approach and a highly specific online solid-phase extraction liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) method. This document provides detailed experimental procedures, performance data for various automated platforms, and visual workflows to guide researchers, scientists, and drug development professionals in implementing these advanced techniques.
Introduction
Thyroxine (T4) is a primary hormone secreted by the thyroid gland and plays a crucial role in regulating metabolism, growth, and development.[1][2][3] Accurate measurement of T4 levels in biological matrices, such as serum and plasma, is essential for the diagnosis and monitoring of thyroid disorders.[4] Traditional methods for T4 analysis, particularly immunoassays, have been automated to meet the demands of high-throughput clinical laboratories. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a reference method due to its superior specificity and accuracy. However, conventional sample preparation for LC-MS/MS, involving liquid-liquid extraction and offline solid-phase extraction (SPE), is labor-intensive and not conducive to high-throughput workflows.
The advent of robotic liquid handling platforms and online SPE systems has revolutionized T4 analysis. Automated liquid handlers, such as the Agilent Bravo, Hamilton Microlab STAR, and Tecan Freedom EVO, can perform precise and reproducible sample preparation for immunoassays and offline LC-MS/MS. Online SPE-LC-MS/MS further streamlines the process by integrating sample clean-up and concentration directly with the analytical separation and detection, minimizing manual intervention and improving analytical performance.
This application note provides detailed protocols and performance data for both automated immunoassay and online SPE-LC-MS/MS workflows for high-throughput T4 analysis.
Thyroid Hormone Signaling Pathway
Thyroid hormones, T4 and triiodothyronine (T3), exert their effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes involved in a wide array of physiological processes. T4 acts as a prohormone and is converted to the more active T3 in peripheral tissues. The signaling cascade is initiated by the binding of Thyroid-Stimulating Hormone (TSH) to its receptor on thyroid follicular cells, stimulating the synthesis and release of T4 and T3.
Automated Immunoassay Workflow for T4 Analysis
Automated immunoassay analyzers are the workhorses of clinical laboratories for T4 testing, offering high throughput and ease of use. These systems typically employ competitive binding immunoenzymatic assays.
Experimental Protocol: Automated Immunoassay
The following is a generalized protocol for automated T4 immunoassay analysis. Specific instrument parameters and reagent handling should be performed according to the manufacturer's instructions.
-
Sample Preparation:
-
Collect whole blood and separate serum or plasma using standard laboratory procedures.
-
Ensure samples are free of hemolysis, icterus, and lipemia.
-
If not analyzed immediately, store samples at 2-8°C for up to 48 hours or at -20°C or colder for long-term storage.
-
-
Instrument Setup:
-
Perform daily maintenance and quality control checks on the automated immunoassay analyzer.
-
Load T4-specific reagents, calibrators, and quality control materials onto the instrument.
-
Ensure sufficient quantities of system reagents, such as wash buffers and reaction vessels, are available.
-
-
Automated Analysis:
-
Load patient samples, calibrators, and controls onto the instrument's sample racks or trays.
-
Initiate the T4 analysis program. The instrument will automatically perform the following steps:
-
Sample aspiration and dispensing into reaction vessels.
-
Addition of anti-T4 antibody, T4-enzyme conjugate, and paramagnetic particles.
-
Incubation to allow for competitive binding.
-
Magnetic separation and washing to remove unbound components.
-
Addition of a chemiluminescent substrate.
-
Measurement of the light signal, which is inversely proportional to the T4 concentration.
-
-
The instrument software calculates the T4 concentration based on a stored calibration curve.
-
-
Data Review and Reporting:
-
Review the calibration and quality control data to ensure the validity of the analytical run.
-
Review and report the patient T4 results.
-
Performance of Automated Immunoassay Systems
The performance of automated immunoassay systems for T4 analysis varies between platforms. Key performance indicators include precision (Coefficient of Variation, CV), throughput, and correlation with reference methods.
| Automated System | Throughput (Tests/Hour) | Intra-Assay CV (%) | Inter-Assay/Total CV (%) | Correlation (r) with Reference Method |
| Abbott Alinity i | 200 | Not specified | 1.6 - 3.6 | ≥ 0.978 (vs. Architect i2000) |
| Abbott Architect i2000 | Not specified | ≤ 3.7 | ≤ 3.7 | > 0.945 (vs. ID-LC-MS/MS) |
| Roche Elecsys 2010 | Not specified | 4.3 - 7.8 (for T3/FT4) | 4.6 - 12.3 (for T3/FT4) | 0.957 (vs. RIA for T4) |
| Beckman-Coulter DXI800 | Not specified | Not specified | Not specified | > 0.945 (vs. ID-LC-MS/MS) |
| Siemens ADVIA Centaur XP | Not specified | Not specified | Not specified | > 0.945 (vs. ID-LC-MS/MS) |
Automated Online SPE-LC-MS/MS Workflow for T4 Analysis
For applications requiring higher specificity and accuracy, such as in research and drug development, LC-MS/MS is the method of choice. Online SPE automates the sample preparation for LC-MS/MS, enabling high-throughput analysis.
Experimental Protocol: Online SPE-LC-MS/MS
This protocol describes a general method for the automated analysis of T4 in plasma or serum using online SPE-LC-MS/MS.
-
Sample Pre-treatment:
-
To a 100 µL aliquot of plasma or serum in a microplate well, add an internal standard solution.
-
Add 200 µL of a protein precipitation solvent (e.g., methanol (B129727) containing 1% (w/v) ammonium (B1175870) formate (B1220265) or zinc chloride).
-
Seal the microplate and vortex for 1 minute.
-
Centrifuge the microplate at 10,000 x g for 3 minutes to pellet the precipitated proteins.
-
The supernatant is ready for injection into the online SPE-LC-MS/MS system.
-
-
Online SPE-LC-MS/MS System Configuration:
-
The system consists of a high-pressure liquid chromatography (HPLC) system with two pumps, a switching valve, an SPE trapping column (e.g., C8 or RP-Amide), an analytical column (e.g., Phenyl-Hexyl), and a tandem mass spectrometer.
-
-
Automated Online SPE and LC-MS/MS Analysis:
-
Step 1: Sample Loading and Washing:
-
The autosampler injects a specific volume of the supernatant onto the SPE trapping column.
-
The loading pump delivers a mobile phase with low organic content at a high flow rate to wash away salts and other interferences to waste.
-
-
Step 2: Elution and Analytical Separation:
-
The switching valve changes position, and the analytical pump elutes the trapped T4 from the SPE column onto the analytical column using a gradient of mobile phases.
-
The analytical column separates T4 from other endogenous components.
-
-
Step 3: Mass Spectrometric Detection:
-
The eluent from the analytical column enters the mass spectrometer.
-
T4 is detected and quantified using multiple reaction monitoring (MRM).
-
-
Step 4: Re-equilibration:
-
The switching valve returns to its original position, and the SPE column is re-equilibrated with the loading mobile phase before the next injection.
-
-
Performance of Online SPE-LC-MS/MS
Online SPE-LC-MS/MS offers significant advantages in terms of specificity and reduced matrix effects compared to immunoassays.
| Parameter | Typical Performance |
| Sample Throughput | High, with cycle times of a few minutes per sample. |
| Precision (CV) | Typically <15% at the lower limit of quantification and <10% for other concentrations. |
| Recovery | Generally high and reproducible due to the automated nature of the extraction. |
| Linearity | Excellent, with a wide dynamic range. |
| Specificity | Very high, due to the combination of chromatographic separation and mass spectrometric detection. |
Conclusion
The automation of sample preparation has significantly advanced the field of T4 analysis, enabling higher throughput, improved reproducibility, and greater accuracy. Automated immunoassay systems are well-suited for high-volume clinical testing, providing rapid and reliable results. For research and drug development applications that demand the utmost specificity and accuracy, online SPE-LC-MS/MS offers a powerful and automated solution. The choice of an automated platform should be guided by the specific needs of the laboratory in terms of throughput, desired level of accuracy, and cost considerations. The protocols and performance data presented in this application note provide a comprehensive guide for the implementation of automated high-throughput T4 analysis.
References
Troubleshooting & Optimization
Technical Support Center: LC-MS/MS Analysis of L-Thyroxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of L-Thyroxine.
Troubleshooting Guides
This section provides solutions to specific problems you may be encountering during your LC-MS/MS analysis of L-Thyroxine.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My L-Thyroxine peak is tailing, fronting, or splitting. What are the common causes and how can I fix it?
Answer: Poor peak shape can significantly impact the accuracy and precision of your quantification. The common causes and their solutions are summarized below.
| Common Cause | Potential Solution | Detailed Protocol/Action |
| Column Contamination/Deterioration | Flush or replace the column. | Flush the column with a strong solvent like isopropanol (B130326) or acetonitrile. If the problem persists, the column may have reached the end of its lifecycle and should be replaced. Using a guard column can help extend the life of your analytical column.[1] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase. | The sample solvent should be as weak as or weaker than the initial mobile phase. Injecting a sample in a stronger solvent can cause peak distortion.[1][2] If possible, always dissolve your sample in the starting mobile phase composition. |
| Secondary Interactions with Column | Adjust mobile phase pH or use a different column. | L-Thyroxine has a secondary amine that can interact with residual silanols on the silica (B1680970) surface of the column, leading to peak tailing. Adjusting the mobile phase pH can help suppress this interaction. Alternatively, using a column with high-purity silica or a different stationary phase can mitigate these effects.[1] |
| Partially Blocked Inlet Frit | Reverse flush the column. | Particulates from the sample or mobile phase can block the column inlet frit, leading to split peaks. Check the manufacturer's instructions to see if your column can be reverse flushed to dislodge the blockage. Filtering all samples and mobile phases is a good preventative measure.[1] |
| Extra-Column Volume | Minimize tubing length and use appropriate fittings. | Excessive volume outside of the analytical column can lead to peak broadening. Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume. |
Issue 2: Low or No Signal/Response
Question: I am observing a very low signal or no peak at all for L-Thyroxine. What could be the reason?
Answer: A lack of signal can be frustrating. Here are the primary areas to investigate.
| Common Cause | Potential Solution | Detailed Protocol/Action |
| Ion Suppression | Improve sample cleanup or modify chromatography. | Co-eluting matrix components, especially phospholipids (B1166683) in biological samples, can suppress the ionization of L-Thyroxine. Enhance your sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove these interferences. You can also adjust your chromatographic method to separate L-Thyroxine from the suppression zone. |
| Analyte Degradation | Protect samples from light and control temperature. | L-Thyroxine is known to be unstable and can degrade due to exposure to light and heat. One study showed that exposure of an L-Thyroxine solution to direct sunlight for 80 minutes can result in over 60% decomposition. Always store standards and samples in amber vials and control the temperature. |
| Incorrect Mass Spectrometer Settings | Optimize MS parameters. | Ensure the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion transitions (MRM), collision energy, and ion source parameters (e.g., spray voltage, gas flows, temperature) for L-Thyroxine. |
| Sample Preparation Issues | Verify extraction recovery. | Inefficient extraction will lead to a low amount of analyte being injected. Perform recovery experiments to ensure your sample preparation method is effective for your specific matrix. |
Issue 3: Inconsistent or Irreproducible Results
Question: My results for L-Thyroxine are not reproducible between injections or batches. What should I check?
Answer: Lack of reproducibility can stem from several factors throughout the analytical workflow.
| Common Cause | Potential Solution | Detailed Protocol/Action |
| L-Thyroxine Instability in Solution | Prepare fresh standards and samples. | The stability of L-Thyroxine in solution can be limited. Prepare working standards and process samples as close to the time of analysis as possible. |
| Inconsistent Sample Preparation | Standardize the extraction procedure. | Ensure that every step of your sample preparation is consistent, including volumes, mixing times, and evaporation steps. The use of a stable isotope-labeled internal standard (SIL-IS) for L-Thyroxine is highly recommended to compensate for variability. |
| Chromatographic System Variability | Equilibrate the system and check for leaks. | Ensure the LC system is thoroughly equilibrated before starting a run. Check for any leaks in the system, as this can cause fluctuations in pressure and retention time. |
| Matrix Effects Variation | Use matrix-matched calibrants. | The extent of ion suppression can vary between different lots of biological matrix. Preparing your calibration standards in the same matrix as your samples can help to normalize these effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in L-Thyroxine analysis from plasma or serum?
A1: The most significant source of matrix effects, particularly ion suppression, in the analysis of L-Thyroxine from plasma or serum are phospholipids. These endogenous components often co-elute with L-Thyroxine and interfere with its ionization in the mass spectrometer source. Other components like salts and proteins can also contribute to matrix effects.
Q2: How can I detect the presence of matrix effects?
A2: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.
-
Post-Extraction Spike Method: In this method, a known amount of the analyte is spiked into a blank matrix extract and a neat solvent. The peak area in the matrix is then compared to the peak area in the neat solvent. A significant difference indicates the presence of ion suppression or enhancement.
-
Post-Column Infusion Method: A constant flow of an L-Thyroxine standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip in the baseline signal at the retention time of interfering components indicates a region of ion suppression.
Q3: What are the typical recovery rates for L-Thyroxine extraction from serum?
A3: Recovery can vary depending on the extraction method and the laboratory's specific protocol. However, well-optimized methods can achieve high and consistent recoveries. For instance, some studies have reported mean method recoveries for thyroid hormones, including L-thyroxine, in the range of 81.3% to 111.9% from spiked bovine serum samples.
Quantitative Data Summary: L-Thyroxine Extraction Recovery
| Extraction Method | Matrix | Reported Recovery Range |
| Liquid-Liquid Extraction & SPE | Bovine Serum | 81.3% - 111.9% |
Q4: How stable is L-Thyroxine under different conditions?
A4: L-Thyroxine is sensitive to several environmental factors.
-
Light: It is highly susceptible to photodegradation. One study reported over 60% degradation of an L-Thyroxine solution after 80 minutes of exposure to direct sunlight.
-
Temperature: While less impactful than light over short periods, elevated temperatures can accelerate degradation, especially in the presence of moisture.
-
pH: L-Thyroxine stability is pH-dependent. It is generally more stable in an acidic medium. In some compounded suspensions, increasing the pH to 8 with sodium citrate (B86180) improved stability.
-
Excipients: In pharmaceutical formulations, certain excipients like lactose (B1674315) can react with L-Thyroxine, affecting its stability.
Quantitative Data Summary: L-Thyroxine Stability
| Condition | Observation |
| Direct Sunlight Exposure (in solution) | >60% degradation in 80 minutes |
| Temperature (up to 100°C in solution) | Negligible effect over a short time frame |
| pH (in solution) | More stable in acidic conditions |
Q5: What are common adducts of L-Thyroxine observed in ESI-MS?
A5: In electrospray ionization (ESI), L-Thyroxine can form several adducts. In positive ion mode, besides the protonated molecule [M+H]+, sodium [M+Na]+ and potassium [M+K]+ adducts are commonly observed, especially if there are traces of these salts in the sample or mobile phase. In some cases, adducts with mobile phase components or formulation excipients (e.g., lactose) can also be seen. The presence of multiple adducts can complicate the mass spectrum and potentially reduce the signal intensity of the desired protonated molecule. Using mobile phase additives like ammonium (B1175870) formate (B1220265) can sometimes help in promoting the formation of the [M+H]+ ion.
Experimental Protocols & Workflows
Detailed Protocol: Solid-Phase Extraction (SPE) for L-Thyroxine from Human Serum
This protocol is a representative example for the extraction of L-Thyroxine from serum.
-
Sample Pre-treatment:
-
To 0.1 mL of serum in a microcentrifuge tube, add the internal standard solution (e.g., L-Thyroxine-D3).
-
Add 750 µL of 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 4,000 rpm for 10 minutes at 10°C.
-
-
SPE Cartridge Conditioning:
-
Condition a reverse-phase SPE cartridge (e.g., Strata-X 30 mg/mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute L-Thyroxine from the cartridge with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 80% methanol in water with 0.1% acetic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting low signal issues.
Caption: A typical sample preparation workflow for L-Thyroxine.
References
Technical Support Center: Improving Accuracy of Thyroid Hormone Quantification with Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the accuracy of thyroid hormone quantification using mass spectrometry. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of thyroid hormones by mass spectrometry.
| Problem | Potential Cause | Suggested Solution |
| Poor Signal Intensity / Low Sensitivity | Inefficient ionization of thyroid hormones. | Optimize ionization source parameters. Electrospray ionization (ESI) in positive mode generally yields better results for iodothyronines.[1][2] |
| Suboptimal sample preparation leading to analyte loss. | Evaluate different sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][4][5] For free thyroid hormones, consider ultrafiltration or equilibrium dialysis prior to extraction. | |
| Matrix effects causing ion suppression. | Implement a more rigorous sample cleanup. Use of stable isotope-labeled internal standards is crucial to compensate for matrix effects. Develop matrix-matched calibration curves. | |
| Insufficient sample concentration. | Ensure the sample is appropriately concentrated. If the sample is too dilute, a strong enough signal may not be achieved. | |
| Leaks in the MS system. | Check for gas leaks in the system, as this can lead to a loss of sensitivity. | |
| Inaccurate Quantification | Matrix effects leading to ion enhancement or suppression. | Utilize matrix-matched calibration curves. A representative blank matrix should be used for each new lot of samples to normalize for variations. The use of stable isotope-labeled internal standards is highly recommended. |
| Cross-reactivity with structurally similar metabolites. | Ensure complete chromatographic separation of isomers, such as T3 and reverse T3 (rT3), as they can have identical mass transitions. | |
| Improper instrument calibration. | Regularly perform mass calibration with appropriate standards to ensure accurate mass measurements. The calibration curve should cover the expected concentration range of the analytes. | |
| Analyte degradation. | Prepare fresh samples and standards. Store stock solutions and samples appropriately to prevent degradation. Standards and internal standards can be prepared in 0.1N Ammonia in Methanol (B129727) to prevent iodine migration. | |
| Poor Peak Shape (Splitting or Broadening) | Contaminants in the sample or on the chromatographic column. | Ensure proper sample preparation and column maintenance. |
| Secondary interactions with the analytical column. | For basic compounds, consider increasing the mobile phase pH; for acidic compounds, decrease the pH as permitted by the column chemistry. | |
| Trapped air in the system. | Flush and purge the LC system to remove any air bubbles. | |
| Baseline Drift and Noise | Unstable chromatographic conditions. | Optimize your chromatographic method to achieve a stable baseline. |
| Detector settings not optimized. | Adjust detector settings, such as gain and filter settings, to minimize noise. | |
| Contaminated mobile phase or system. | Use high-purity solvents and additives. Regularly clean the ion source and optics. |
Frequently Asked Questions (FAQs)
Q1: What are the most significant advantages of using mass spectrometry over immunoassays for thyroid hormone quantification?
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers superior specificity and accuracy compared to immunoassays. Immunoassays can be prone to interference from abnormal binding proteins, heterophilic antibodies, and cross-reactivity with other thyroid hormone metabolites, which can lead to inaccurate results, especially in disease states or during pregnancy. LC-MS/MS methods can distinguish between structurally similar isomers like T3 and rT3, providing more reliable data.
Q2: What are "matrix effects" and how can I minimize them in my thyroid hormone analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification.
To minimize matrix effects:
-
Effective Sample Preparation: Employ rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Use of Internal Standards: Incorporate stable isotope-labeled internal standards that co-elute with the analyte of interest to compensate for signal variations.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.
-
Chromatographic Separation: Optimize the LC method to separate the analytes from interfering matrix components.
Q3: What are the recommended sample preparation techniques for total and free thyroid hormones?
-
Total Thyroid Hormones: Common and effective methods include protein precipitation (e.g., with acetonitrile) and liquid-liquid extraction. Solid-phase extraction (SPE) can also be used for further cleanup.
-
Free Thyroid Hormones: The gold standard for separating free from protein-bound hormones is equilibrium dialysis (ED) or ultrafiltration (UF) prior to LC-MS/MS analysis. This step is critical to avoid disturbing the equilibrium between the free and bound fractions.
Q4: How can I ensure the chromatographic separation of critical isomers like T3 and rT3?
Since T3 and its inactive isomer, rT3, can have identical mass transitions, their chromatographic separation is essential for accurate quantification. The choice of the analytical column is critical. Phenyl-Hexyl or Biphenyl columns have shown good performance in resolving these isomers. Method optimization, including the mobile phase composition and gradient, is also crucial.
Q5: What are the key parameters to consider for instrument calibration?
-
Calibration Range: The calibration curve should encompass the expected physiological and pathological concentration range of the thyroid hormones.
-
Linearity: The method should demonstrate good linearity, typically with a coefficient of determination (R²) greater than 0.99.
-
Internal Standards: Use appropriate stable isotope-labeled internal standards for each analyte to correct for variability in sample processing and instrument response.
-
Quality Controls: Include quality control (QC) samples at low, medium, and high concentrations to monitor the accuracy and precision of the assay during the analysis of unknown samples.
Experimental Protocols
Protocol 1: Protein Precipitation for Total Thyroid Hormone Analysis
This protocol is a simple and rapid method for extracting total thyroid hormones from serum.
-
Sample Preparation: To 200 µL of serum in a 1.5 mL microcentrifuge tube, add 20 µL of an internal standard mixture containing stable isotope-labeled T4 and T3.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean MS vial for LC-MS/MS analysis.
Protocol 2: Online Solid-Phase Extraction (SPE) for Thyroid Hormone Analysis
This method utilizes an automated online SPE system for sample cleanup and concentration.
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add 25 µL of ZnCl₂ and 200 µL of methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 9,000 g for 3 minutes.
-
Injection: Inject the resulting supernatant into the online SPE/LC-MS system.
-
SPE Trapping: The sample is loaded onto an Ascentis Express RP-Amide trap cartridge. Salts and other interferences are washed to waste with a mobile phase containing a low percentage of organic solvent at a high flow rate.
-
Elution and LC Separation: The trapped analytes are then eluted from the SPE cartridge and transferred to an analytical column (e.g., Ascentis Express Phenyl-Hexyl) for chromatographic separation before detection by the mass spectrometer.
Visualizations
Caption: A step-by-step workflow for the protein precipitation protocol.
Caption: A logical workflow for troubleshooting poor signal intensity.
References
- 1. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
L-Thyroxine-13C6,15N stability in various biological matrices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Thyroxine-13C6,15N in various biological matrices. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data summarized for easy reference.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions that may arise during the handling, storage, and analysis of this compound in biological samples.
Q1: My this compound internal standard signal is low or inconsistent in my LC-MS/MS analysis. What are the potential causes and solutions?
A1: Low or variable signal from your this compound internal standard can be attributed to several factors, from sample preparation to instrument settings. Below is a step-by-step guide to troubleshoot this issue.
-
Improper Storage and Handling: L-Thyroxine is sensitive to light, temperature, and repeated freeze-thaw cycles.[1]
-
Solution: Ensure the stock and working solutions of this compound are stored at the recommended temperature, typically -20°C or colder, and protected from light by using amber vials or wrapping tubes in aluminum foil.[1][2] Prepare fresh working solutions for each experiment and minimize freeze-thaw cycles by aliquoting the stock solution.[2]
-
-
Adsorption to Surfaces: Thyroxine is known to adsorb to plastic and glass surfaces, which can lead to a significant loss of the analyte, especially at low concentrations.
-
Solution: To mitigate this, consider using low-retention polypropylene (B1209903) tubes and pipette tips. The addition of a small amount of a protein like bovine serum albumin (BSA) to the solution can also help to prevent surface adsorption.
-
-
Degradation in Solution: L-Thyroxine can degrade in solution, especially when exposed to light or stored at room temperature for extended periods.[1]
-
Solution: Prepare solutions fresh and keep them on ice or in a cooled autosampler during analysis. For IV solutions, stability is improved when protected from light.[1]
-
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.
-
Solution: Optimize your sample preparation method to effectively remove interfering matrix components. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). A thorough validation of the method for matrix effects is crucial.
-
-
Incorrect pH of the Reconstitution Solvent: The pH of the final solution injected into the LC-MS/MS system can affect the ionization efficiency and peak shape of this compound.
-
Solution: Ensure the pH of your reconstitution solvent is optimized for the ionization of thyroxine, which is typically in the acidic range for positive ion mode ESI.
-
Q2: I am observing a peak at the mass transition of my unlabeled L-Thyroxine analyte in my blank samples spiked only with the this compound internal standard. What could be the reason?
A2: This phenomenon, known as "crosstalk," can arise from two main sources:
-
Isotopic Impurity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.
-
Solution: Check the certificate of analysis (CoA) for the isotopic purity of the internal standard. If the impurity level is significant, you may need to subtract the contribution of the internal standard to the analyte signal in your calculations or source a higher purity standard.
-
-
In-source Fragmentation: The labeled internal standard might undergo fragmentation in the ion source of the mass spectrometer, losing its isotopic labels and generating the unlabeled analyte.
-
Solution: Optimize the ion source parameters, such as the source temperature and voltages, to minimize in-source fragmentation.
-
Q3: What are the best practices for collecting and storing biological samples for this compound analysis to ensure stability?
A3: Proper sample handling and storage are critical for accurate quantification.
-
Blood (Serum/Plasma):
-
Collect blood into appropriate tubes (e.g., serum separator tubes or EDTA plasma tubes).
-
Process the blood to obtain serum or plasma as quickly as possible to minimize hemolysis, as it can affect thyroxine levels.[3][4]
-
If not analyzed immediately, store the serum or plasma samples frozen at -20°C or, for long-term storage, at -80°C.[5] Thyroid hormones have been shown to be stable for extended periods when stored frozen.[6]
-
-
Urine:
-
Collect urine samples in clean containers.
-
For short-term storage, refrigeration at 2-8°C is acceptable.
-
For long-term storage, freeze the samples at -20°C or -80°C. Studies have shown that urine samples are stable for up to 6 months at these temperatures.[5]
-
-
Tissue Homogenates:
-
Homogenize the tissue in a suitable buffer on ice.
-
Centrifuge to remove cellular debris.
-
Use the supernatant for analysis or store it at -80°C.
-
Stability Data
The stability of L-Thyroxine is influenced by the biological matrix, storage temperature, and exposure to light. While specific quantitative data for this compound is limited, the stability is expected to be comparable to its unlabeled counterpart. The following tables summarize the stability of thyroxine under various conditions.
Table 1: Stability of Thyroxine in Serum and Plasma
| Storage Condition | Duration | Stability | Reference(s) |
| Room Temperature | Up to 24 hours | Significant increase in apparent levels with some protein-binding assays; slight decrease with radioimmunoassay.[3][4] | [3][4] |
| 4°C | Up to 24 hours | No significant change.[3][4] | [3][4] |
| -20°C | Long-term | Stable.[6] | [6] |
| -70°C / -80°C | Long-term (up to 3 years) | Stable.[7] | [7] |
| Multiple Freeze-Thaw Cycles (up to 4) | N/A | Stable.[7] | [7] |
Table 2: Stability of Thyroxine in Other Matrices and Solutions
| Matrix/Solution | Storage Condition | Duration | Stability | Reference(s) |
| Urine | 4°C (in autosampler) | Up to 48 hours | Stable; clear differences appear after 48 hours.[5] | [5] |
| Urine | -20°C / -80°C | Up to 6 months | Stable.[5] | [5] |
| 0.9% NaCl (0.4 µg/mL) | Room Temp, Light Exposed | 16.9 hours | >90% of initial concentration.[1] | [1] |
| 0.9% NaCl (0.4 µg/mL) | Room Temp, Protected from Light | 18.0 hours | >90% of initial concentration.[1] | [1] |
| 0.9% NaCl (2.0 µg/mL) | Room Temp, Light Exposed | 6.5 hours | >90% of initial concentration.[1] | [1] |
| 0.9% NaCl (2.0 µg/mL) | Room Temp, Protected from Light | 12.0 hours | >90% of initial concentration.[1] | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Human Plasma
This protocol outlines a method to evaluate the short-term (bench-top), long-term (frozen), and freeze-thaw stability of this compound in human plasma using LC-MS/MS.
1. Materials and Reagents
-
This compound
-
Unlabeled L-Thyroxine (for quality control samples)
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein Precipitation Solution (e.g., Acetonitrile with 1% formic acid)
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol with a small amount of ammonium (B1175870) hydroxide (B78521) to aid solubility) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with 50:50 methanol:water to appropriate concentrations for spiking into plasma.
-
Prepare quality control (QC) spiking solutions of unlabeled L-Thyroxine at low, medium, and high concentrations.
3. Stability Study Design
-
Time Zero (T0) Samples:
-
Thaw a fresh batch of human plasma.
-
Spike the plasma with this compound at a target concentration.
-
Prepare QC samples by spiking plasma with unlabeled L-Thyroxine at low, mid, and high concentrations.
-
Process and analyze these samples immediately as described in the Sample Preparation and Analysis section.
-
-
Bench-Top Stability:
-
Spike plasma with this compound and unlabeled L-Thyroxine (for QCs).
-
Leave the spiked plasma samples on the bench-top at room temperature for a predefined period (e.g., 4, 8, 24 hours).
-
After the specified duration, process and analyze the samples.
-
-
Freeze-Thaw Stability:
-
Spike plasma with this compound and unlabeled L-Thyroxine.
-
Freeze the samples at -20°C or -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 cycles).
-
After the final thaw, process and analyze the samples.
-
-
Long-Term Stability:
-
Spike plasma with this compound and unlabeled L-Thyroxine.
-
Store the samples at -20°C or -80°C for an extended period (e.g., 1, 3, 6 months).
-
At each time point, retrieve the samples, thaw, process, and analyze.
-
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of the cold protein precipitation solution containing the internal standard (if a different internal standard is used for the unlabeled analyte).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution suitable for separating thyroxine from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the appropriate precursor-to-product ion transitions for this compound and unlabeled L-Thyroxine.
-
6. Data Analysis
-
Calculate the concentration of this compound in the stability samples by comparing their peak areas to the T0 samples.
-
For QC samples, calculate the accuracy and precision.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the T0 samples.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for low or inconsistent internal standard signal.
References
- 1. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability of thyroxine and triiodothyronine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of thyroxine and triiodothyronine in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography and ultra-performance liquid chromatography-mass spectrometry fingerprinting of human urine: sample stability under different handling and storage conditions for metabonomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid hormones are stable even during prolonged frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of T3 and T4 Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of triiodothyronine (T3) and thyroxine (T4) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chromatographic separation of T3 and T4 isomers?
The primary challenges in separating T3 and T4 isomers stem from their structural similarity and the complexity of the biological matrices in which they are often analyzed. Key difficulties include:
-
Co-elution of Isomers: T3 and its inactive isomer, reverse T3 (rT3), are often difficult to separate due to their nearly identical structures.
-
Matrix Effects: When analyzing biological samples such as serum or plasma, endogenous components like phospholipids (B1166683) can interfere with the ionization of T3 and T4 in LC-MS/MS analysis, leading to ion suppression or enhancement and inaccurate quantification.[1][2]
-
Low Endogenous Concentrations: The low physiological concentrations of these hormones, particularly the free, biologically active forms, require highly sensitive analytical methods.
-
Peak Shape Issues: Peak tailing can occur, especially for the more polar T3, which can affect resolution and integration accuracy.[3][4]
-
Method Reproducibility: Inconsistent sample preparation and chromatographic conditions can lead to poor reproducibility of retention times and peak areas.
Q2: Which type of HPLC column is best suited for T3 and T4 separation?
The choice of HPLC column is critical for achieving optimal separation. While traditional C18 columns are widely used, other stationary phases can offer improved selectivity for thyroid hormone isomers.
-
C18 (Octadecylsilane): A good starting point, offering robust, reversed-phase separation based on hydrophobicity. T4, being more hydrophobic, will have a longer retention time than T3.
-
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the aromatic rings of the thyroid hormones, which can enhance the resolution of T3 and rT3.
-
Biphenyl: Offers strong π-π interactions and is particularly effective at retaining and separating polarizable molecules, making it a good choice for resolving T3 and its isomers from other endogenous components.[5]
Q3: How can I minimize matrix effects in the LC-MS/MS analysis of T3 and T4 from serum or plasma?
Effective sample preparation is key to mitigating matrix effects. Several strategies can be employed:
-
Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins. While effective at removing the bulk of proteins, it may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly effective method for sample cleanup. Mixed-mode cation exchange or polymeric reversed-phase SPE cartridges can be used to selectively retain T3 and T4 while washing away interfering matrix components.
Using a stable isotope-labeled internal standard for each analyte is also crucial to compensate for any remaining matrix effects and variability in instrument response.
Troubleshooting Guides
Poor Peak Resolution or Co-elution
Problem: My T3 and rT3 peaks are not fully resolved.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | - Adjust the organic modifier (acetonitrile or methanol) percentage. A lower percentage of organic solvent will generally increase retention and may improve resolution. - Modify the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH (e.g., using 0.1% formic or acetic acid) can ensure consistent ionization and improve peak shape. |
| Inappropriate Stationary Phase | - If using a C18 column, consider switching to a Phenyl-Hexyl or Biphenyl phase to introduce different selectivity through π-π interactions. |
| Gradient Elution Not Optimized | - If using a gradient, make the slope shallower in the region where T3 and rT3 elute to increase the separation window. |
| High Flow Rate | - Reduce the flow rate to allow for more interaction between the analytes and the stationary phase, which can improve resolution. |
Poor Peak Shape (Tailing or Fronting)
Problem: My T3 peak is showing significant tailing.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | - Tailing of basic compounds like thyroid hormones can occur due to interactions with acidic silanol (B1196071) groups on the silica-based column packing. Ensure you are using a high-quality, end-capped column. - Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites. However, be aware that TEA can suppress ionization in MS detection. |
| Column Overload | - Dilute the sample and inject a smaller amount to see if the peak shape improves. |
| Column Contamination or Void | - If the problem persists across multiple runs and with different samples, the column may be contaminated or have a void at the inlet. Try flushing the column or replacing it. Using a guard column can help extend the life of the analytical column. |
| Inappropriate Sample Solvent | - Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase to prevent peak distortion. |
Signal Intensity and Reproducibility Issues
Problem: I am observing low signal intensity (ion suppression) or poor reproducibility in my LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | - Improve sample cleanup using SPE or LLE to remove interfering compounds, particularly phospholipids. - Adjust the chromatographic method to separate the analytes from the regions where matrix components elute. - Consider switching the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects. |
| Inconsistent Sample Preparation | - Ensure consistent and precise execution of the sample preparation protocol, including accurate pipetting and consistent timing of extraction steps. |
| System Contamination (Ghost Peaks) | - If unexpected peaks appear in your chromatogram, they may be due to contamination in the mobile phase, sample vials, or carryover from previous injections. Run blank injections to identify the source of contamination. |
| LC System Variability | - Check for leaks in the HPLC system, ensure the pump is delivering a stable flow rate, and verify that the autosampler is injecting consistent volumes. |
Data Presentation
Table 1: Comparison of HPLC Columns for T3 and T4 Separation
| Column Type | Typical Particle Size (µm) | Common Dimensions (mm) | Separation Principle | Advantages for T3/T4 Analysis |
| C18 (ODS) | 1.7 - 5 | 2.1 x 50, 4.6 x 150 | Hydrophobic interactions | Good general-purpose column, robust, widely available. |
| Phenyl-Hexyl | 1.7 - 5 | 2.1 x 50, 4.6 x 100 | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds, can improve resolution of T3 and rT3. |
| Biphenyl | 2.6 - 5 | 2.1 x 100 | Hydrophobic and strong π-π interactions | Increased retention for polarizable molecules, can provide unique selectivity and better separation from matrix components. |
Table 2: Effect of Mobile Phase Composition on T3/T4 Separation (Reversed-Phase)
| Mobile Phase A | Mobile Phase B | Typical Gradient | Effect on Separation |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 20-80% B over 10-15 min | Provides good peak shape and is compatible with MS detection. Acetonitrile often gives sharper peaks than methanol. |
| 0.1% Acetic Acid in Water | 0.1% Acetic Acid in Methanol | 30-90% B over 10-15 min | Methanol can offer different selectivity compared to acetonitrile and may improve the resolution of certain isomer pairs. |
| 10 mM Ammonium (B1175870) Acetate (pH 4.5) | Acetonitrile | 25-75% B over 12 min | The buffer can improve peak shape for basic analytes. The pH can be adjusted to optimize the ionization state of the analytes. |
Table 3: Comparison of Sample Preparation Techniques for T3/T4 from Serum
| Technique | Typical Recovery (%) | Matrix Effect Reduction | Throughput | Notes |
| Protein Precipitation (PPT) | 85 - 105 | Moderate | High | Simple and fast, but may result in ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | 80 - 110 | Good | Moderate | Can provide a cleaner extract than PPT, but is more labor-intensive. |
| Solid-Phase Extraction (SPE) | 90 - 110 | Excellent | Moderate to High | Highly effective for removing interferences, can be automated for higher throughput. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of T3 and T4 from Human Serum
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment: To 200 µL of serum, add an internal standard solution. Add 600 µL of a precipitation solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully collect the supernatant for loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the T3 and T4 from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-UV Method for T4 and T3 in Pharmaceutical Formulations
This protocol is adapted for the analysis of higher concentration samples where UV detection is suitable.
-
Standard and Sample Preparation:
-
Prepare stock solutions of T3 and T4 standards in a suitable solvent (e.g., methanol).
-
Grind pharmaceutical tablets to a fine powder. Accurately weigh a portion of the powder and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase A and B) to achieve a target concentration within the calibration range. Sonicate and filter the sample solution before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.0)
-
Mobile Phase B: Methanol
-
Gradient: 45% B to 80% B over 7 minutes, hold at 80% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Visualizations
Caption: Thyroid hormone signaling pathway.
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
Technical Support Center: Trace Level Analysis of Thyroid Hormones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues during the trace level analysis of thyroid hormones.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in thyroid hormone analysis?
A1: Contamination in trace level thyroid hormone analysis can originate from various sources throughout the experimental workflow. The most prevalent sources include:
-
Laboratory Environment: Dust and airborne particles in the laboratory can contain phthalates and other plasticizers that interfere with analysis.[1]
-
Solvents and Reagents: Even high-purity solvents and reagents can contain trace levels of contaminants like phthalates and bisphenol A (BPA).[1][2] Water purification systems with plastic components can also be a source of contamination.[1]
-
Laboratory Consumables: Plasticware is a significant source of contamination. Polycarbonate materials can leach BPA, while various plastics can release phthalates such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Dibutyl phthalate (DBP).[3] This includes pipette tips, centrifuge tubes, vials, and well plates.
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce contaminants into the experimental environment.
-
Sample Collection and Handling: The materials used for sample collection, such as blood collection tubes, and handling procedures can introduce contaminants.
Q2: How can plastic-derived contaminants like phthalates and BPA affect my thyroid hormone measurements?
A2: Plasticizers like phthalates and BPA are known endocrine-disrupting chemicals that can interfere with thyroid hormone analysis in several ways:
-
Direct Interference: These compounds can be detected by the analytical instrument (e.g., mass spectrometer) and may have mass-to-charge ratios that overlap with the target thyroid hormones or their internal standards, leading to inaccurate quantification.
-
Biological Interference: Exposure of biological samples to these contaminants can alter the actual levels of thyroid hormones. Studies have shown that exposure to BPA and phthalates can be associated with changes in the levels of triiodothyronine (T3), thyroxine (T4), and thyroid-stimulating hormone (TSH). For example, some studies have shown a negative association between certain phthalate metabolites and free T4 levels.
Q3: I am observing a high background signal in my LC-MS/MS analysis. What could be the cause?
A3: A high background signal in LC-MS/MS is a common issue that can obscure the detection of trace-level analytes like thyroid hormones. Potential causes include:
-
Contaminated Mobile Phase: Impurities in your solvents or water, or microbial growth in aqueous mobile phases, can lead to a high background.
-
Leaching from LC System Components: Plastic tubing, fittings, and solvent reservoirs in the LC system can leach contaminants.
-
Carryover from Previous Injections: Residual analytes from a previous, more concentrated sample can be retained in the injector or on the column and elute in subsequent runs.
-
Contaminated Reagents: Additives like formic acid or ammonium (B1175870) acetate, if not of high purity, can contribute to background noise.
Q4: What are "ghost peaks" and how can I get rid of them?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs or between the peaks of interest. They are a form of contamination and can have several origins:
-
Contaminated Mobile Phase: Impurities in the solvents can accumulate on the column during equilibration and elute as a peak when the gradient changes.
-
Sample Carryover: As mentioned previously, remnants of a prior injection can appear as ghost peaks.
-
Degradation of the Sample or Mobile Phase: Unstable compounds in the sample or mobile phase can degrade over time, creating new, unexpected peaks.
-
Contamination from the Autosampler: The autosampler wash solution or vials can be a source of contamination.
To eliminate ghost peaks, it is essential to systematically investigate these potential sources. Preparing fresh mobile phase, flushing the system with a strong solvent, and analyzing a series of blank injections can help identify and resolve the issue.
Troubleshooting Guides
Guide 1: Investigating High Background Noise
This guide provides a step-by-step approach to troubleshooting and resolving high background noise in your LC-MS/MS system.
Initial Assessment:
-
Run a Blank Gradient: Inject a blank sample (mobile phase A) and run your analytical gradient. Observe the baseline. A rising baseline, especially as the percentage of organic solvent increases, often points to a contaminated mobile phase.
-
Check for Common Contaminant Ions: Look for the presence of common background ions in your mass spectra, such as those corresponding to phthalates or other plasticizers.
Systematic Troubleshooting Workflow:
Caption: A flowchart for systematically identifying and resolving high background noise in LC-MS/MS analysis.
Guide 2: Identifying and Eliminating Contamination Sources
This guide provides a logical workflow to pinpoint the source of contamination in your analytical process.
References
Calibration curve and linearity problems in T4 quantification
This technical support center provides troubleshooting guidance for common issues related to calibration curves and linearity in Thyroxine (T4) quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My calibration curve is non-linear or has a poor fit (low R² value).
Q: What are the common causes of a non-linear standard curve in my T4 assay?
A: A non-linear calibration curve or a curve with a low coefficient of determination (R²) can arise from several factors during assay setup and execution. Common causes include errors in standard preparation, improper curve fitting models, or issues with the assay reagents and equipment.[1][2][3]
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Incorrect Dilutions: Double-check all calculations for your serial dilutions. Errors in calculating the concentration of your standards are a frequent source of non-linearity.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant deviations in the standard curve.[2] Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Standard Degradation: Ensure the T4 standard has been stored correctly and has not expired. If the standard has degraded, it will result in lower than expected signal.
-
-
Review Curve Fitting Model:
-
Inappropriate Model: For competitive immunoassays like those for T4, a linear regression is often not appropriate. A sigmoidal 4- or 5-parameter logistic (4-PL or 5-PL) curve fit is typically recommended. Consult your assay kit's manual for the suggested curve fitting model.
-
-
Assess Reagent and Equipment Performance:
-
Reagent Integrity: Ensure all buffers and reagents are prepared correctly and have not expired. Contaminated or improperly prepared reagents can affect the assay's performance.
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Inconsistent conditions can lead to variable results.
-
Plate Reader Settings: Confirm that the correct wavelength and other settings are used on the microplate reader.
-
Issue 2: My sample dilutions are not linear.
Q: I've diluted my samples, but the calculated concentrations are not consistent across the dilution series. Why is this happening?
A: Non-linearity upon dilution of a sample can indicate the presence of interfering substances in the sample matrix, often referred to as a "matrix effect". It can also be caused by having sample concentrations outside the linear range of the assay.
Troubleshooting Steps:
-
Check for Matrix Effects:
-
Perform a Spike and Recovery Experiment: This experiment can help determine if the sample matrix is interfering with the assay. See the detailed protocol below.
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects. However, if the non-linearity persists across various dilutions, a more complex matrix issue may be present.
-
-
Ensure Sample is within Assay Range:
-
If the initial sample concentration is very high, even after dilution, it might still fall in the non-linear portion of the standard curve. Try a wider range of dilutions to bring the sample concentration into the linear part of the assay.
-
Quantitative Data Summary: Expected Linearity
| Dilution Factor | Expected Concentration (Relative to Undiluted) | Acceptable Recovery |
| 1:2 | 50% | 80-120% |
| 1:4 | 25% | 80-120% |
| 1:8 | 12.5% | 80-120% |
| 1:16 | 6.25% | 80-120% |
Experimental Protocols
Protocol 1: Performing a Linearity of Dilution Experiment
This protocol is designed to assess whether the concentration of T4 in a sample is linearly related to the dilution factor.
Methodology:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent.
-
Run the undiluted sample and each dilution in the T4 assay according to the kit's instructions.
-
Determine the T4 concentration for the undiluted sample and each dilution using the standard curve.
-
Calculate the "dilution-corrected" concentration for each dilution by multiplying the measured concentration by the dilution factor.
-
Analysis: The dilution-corrected concentrations should be consistent across all dilutions. A significant trend (e.g., decreasing concentration with increasing dilution) suggests non-linearity.
Protocol 2: Spike and Recovery Experiment to Assess Matrix Effects
This protocol helps to identify interference from components in the sample matrix.
Methodology:
-
Divide a sample into two aliquots.
-
"Spike" one aliquot with a known amount of T4 standard. The amount of spiked T4 should be in the mid-range of the standard curve.
-
The other aliquot remains un-spiked.
-
Measure the T4 concentration in both the spiked and un-spiked samples.
-
Calculation of Recovery:
-
% Recovery = ( [Spiked Sample] - [Un-spiked Sample] ) / [Known Spike Concentration] * 100
-
-
Analysis: A recovery percentage between 80-120% generally indicates that the sample matrix is not significantly interfering with the assay.
Visualizations
Caption: Troubleshooting workflow for a poor calibration curve.
Caption: Troubleshooting workflow for non-linear sample dilutions.
References
Validation & Comparative
Cross-Validation of L-Thyroxine-¹³C₆,¹⁵N with Alternative Internal Standards in Quantitative Analysis
This guide provides a comparative analysis of L-Thyroxine-¹³C₆,¹⁵N and other commonly used internal standards for the quantification of L-Thyroxine (T4) in biological matrices. The selection of an appropriate internal standard is critical for achieving accurate and precise results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document summarizes key performance data from various studies and outlines the experimental protocols employed for validation.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the endogenous sample. Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard. Here, we compare L-Thyroxine-¹³C₆,¹⁵N with other SIL and deuterated internal standards.
| Internal Standard | Analyte | Matrix | Method | Key Performance Metrics | Reference |
| L-Thyroxine-¹³C₆,¹⁵N | L-Thyroxine (T4) | Human Serum | UPLC-MS/MS | LLoQ: 0.97 pmol/L; Within-run and total precision: ≤9.6% CV | [1] |
| L-Thyroxine-¹³C₉,¹⁵N | L-Thyroxine (T4) & Metabolites | Mouse Brain | LC-MS/MS | LLoQ: 0.08 to 0.6 pg/mg; Intra-day precision: 4.2-14.02% CV; Inter-day precision: 0.4-17.9% CV; Accuracy: 84.9-114.8% | [2][3] |
| L-Thyroxine-d₂ | Free Thyroxine (FT4) | Human Serum | LC-MS/MS | Within-day and between-day CV's: < 7.1% | [4] |
| L-Thyroxine-D₃ | Levothyroxine | Human Serum | UPLC-MS/MS | Linearity: 50.37–300.13 ng/ml (r > 0.98); Accuracy: 82.35% to 113.56%; Precision: 0.73% to 8.28% | [5][6] |
| ¹³C₆-L-Thyroxine | D-Thyroxine | Tissue Homogenate | LC-MS/MS | Used as an internal standard for quantification. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols from studies utilizing different internal standards for L-Thyroxine quantification.
Protocol 1: Quantification of Free Thyroxine (FT4) using L-Thyroxine-d₂[4]
-
Sample Preparation:
-
Serum samples are filtered through a Centrifree YM-30 ultrafiltration device by centrifugation.
-
The internal standard (L-Thyroxine-d₂) is added to the ultrafiltrate.
-
-
Chromatography:
-
System: Agilent HPLC system.
-
Column: C-18 column.
-
Mobile Phase: A methanol (B129727) gradient is used for elution.
-
-
Mass Spectrometry:
-
System: API-4000 tandem mass spectrometer with TurboIonSpray.
-
Mode: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Protocol 2: Simultaneous Determination of Levothyroxine and Liothyronine using L-Thyroxine-D₃[5]
-
Sample Preparation:
-
Addition of internal standards (Levothyroxine D3 and Liothyronine ¹⁵N ¹³C₉) to serum samples.
-
Solid Phase Extraction (SPE) using Strata X cartridges.
-
Elution with methanol and drying under nitrogen gas.
-
Reconstitution in a solution of 0.1% v/v acetic acid in water and methanol (20:80).
-
-
Chromatography:
-
System: UHPLC-MS/MS.
-
-
Mass Spectrometry:
-
Details on mass spectrometric parameters were not specified in the provided information.
-
Protocol 3: Quantification of Free Thyroxine (FT4) and Free Triiodothyronine (FT3) using [¹³C₆]-Thyroxine[1]
-
Sample Preparation:
-
Equilibrium dialysis (ED) of serum samples.
-
Solid Phase Extraction (SPE) of the dialysate.
-
-
Chromatography:
-
System: Waters ACQUITY UPLC I-Class.
-
-
Mass Spectrometry:
-
System: Xevo TQ Absolute Mass Spectrometer.
-
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate a typical experimental workflow for the quantification of L-Thyroxine using an internal standard and the metabolic pathway of thyroid hormones.
Figure 1: A generalized experimental workflow for the quantification of L-Thyroxine using a stable isotope-labeled internal standard.
Figure 2: Simplified metabolic pathway of L-Thyroxine, illustrating its conversion to active and inactive forms.
Conclusion
The use of stable isotope-labeled internal standards, such as L-Thyroxine-¹³C₆,¹⁵N and L-Thyroxine-¹³C₉,¹⁵N, is the preferred method for the accurate quantification of L-Thyroxine in complex biological matrices. These internal standards exhibit physicochemical properties that are nearly identical to the analyte, which compensates for variability during sample preparation and analysis. While deuterated standards like L-Thyroxine-d₂ and L-Thyroxine-D₃ are also effective and widely used, carbon-13 and nitrogen-15 (B135050) labeled standards are generally considered superior due to a lower risk of isotopic exchange and a greater mass difference from the native analyte, minimizing potential cross-talk. The choice of internal standard should be carefully validated for each specific application to ensure the highest quality of analytical data.
References
- 1. lcms.cz [lcms.cz]
- 2. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to L-Thyroxine Isotopic Standards: 13C6,15N vs. Deuterium Labeling
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of L-Thyroxine (T4), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two common types of stable isotope-labeled T4 standards: L-Thyroxine-13C6,15N and deuterium-labeled L-Thyroxine. The selection of the internal standard can significantly impact the reliability of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Performance Characteristics
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability. While both 13C,15N- and deuterium-labeled standards serve this purpose, their fundamental properties can lead to significant differences in analytical performance.
Stable isotopes such as 13C and 15N are incorporated into the carbon and nitrogen backbone of the thyroxine molecule, making them highly stable and less susceptible to exchange with unlabeled atoms.[1][2] Deuterium (B1214612) (2H) labeling, while often more cost-effective, can present challenges such as back-exchange with hydrogen atoms from the sample matrix or solvent, especially if the labels are in exchangeable positions.[1] Furthermore, the significant mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect."[2][3] This can compromise the accuracy of quantification, as the internal standard and analyte may experience different matrix effects.[2]
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of this compound and deuterium-labeled T4 standards based on established principles of isotope dilution mass spectrometry.
| Feature | This compound | Deuterium-Labeled T4 | Rationale & Implication for T4 Analysis |
| Isotopic Stability | High: 13C and 15N atoms are integrated into the core structure and are not susceptible to exchange.[1] | Variable: Deuterium atoms can be prone to back-exchange with protons, potentially compromising quantification.[1] | 13C,15N-labeling provides greater assurance of the standard's integrity throughout the analytical workflow. |
| Chromatographic Co-elution | Excellent: The minimal mass difference results in near-identical chromatographic behavior to the unlabeled T4.[4] | Potential for Shift: The larger relative mass difference can cause a slight retention time shift, leading to earlier elution.[2][4] | Superior co-elution of the 13C,15N-standard ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[4] |
| Matrix Effect Compensation | Superior: Due to identical elution profiles, it experiences the same ion suppression or enhancement as the analyte.[4] | Potentially Compromised: Chromatographic shifts can lead to differential matrix effects between the analyte and the internal standard.[2] | For complex biological matrices like serum or plasma, the 13C,15N-standard is the superior choice for accurately correcting matrix effects.[4] |
| Potential for Isotopic Interference | Lower: The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[1] | Higher: While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can complicate mass spectra.[1] | 13C,15N-labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost | Generally higher due to more complex synthesis.[1] | Typically less expensive and more widely available.[1] | Budgetary considerations may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of quantitative T4 analysis. Below are representative protocols for sample preparation and LC-MS/MS analysis using both types of internal standards.
Sample Preparation from Human Serum
A robust sample preparation is essential to remove interfering substances from the biological matrix.
-
Internal Standard Spiking : To 100 µL of serum sample, add a precise amount of the internal standard solution (either this compound or a deuterium-labeled T4).
-
Protein Precipitation : Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the serum sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation : Centrifuge the mixture at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 3:1 water/methanol) for LC-MS/MS analysis.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of L-Thyroxine.
-
HPLC System : A high-performance liquid chromatography system capable of binary gradients.
-
Column : A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18) is commonly used for separation.[6]
-
Mobile Phase : A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 2 mM ammonium (B1175870) hydroxide) and an organic phase (e.g., methanol (B129727) or acetonitrile).[6][7]
-
Mass Spectrometer : A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.[6][8]
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both the native T4 and the isotopically labeled internal standard. For example, in positive ion mode, the [M+H]+ ions for T4 (m/z 778) and its labeled internal standard (e.g., m/z 783 for d5-T4) would be monitored.[6]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in choosing an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Candidate reference method for total thyroxine in human serum: use of isotope-dilution liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Analytical Method Validation for L-Thyroxine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Thyroxine (T4), a thyroid hormone with a narrow therapeutic index, is critical in clinical diagnostics and pharmaceutical development. This guide provides an objective comparison of analytical method validation performance, focusing on the use of the stable isotope-labeled internal standard L-Thyroxine-13C6,15N. We present supporting experimental data from various studies to aid researchers in selecting the most appropriate analytical strategy for their needs.
Data Presentation: Performance Comparison of Analytical Methods
The use of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability in sample preparation and instrument response. Stable isotope-labeled internal standards, such as this compound and L-Thyroxine-d2/d3, are considered the gold standard due to their similar physicochemical properties to the analyte. Below is a summary of validation parameters from published studies for different analytical methods.
| Method | Internal Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ/LOD |
| LC-MS/MS | This compound | >0.99 | 81.05% - 99.17%[1] | <15%[1] | LLOQ: 20 ng/mL[1] |
| LC-MS/MS | L-Thyroxine-d3 | >0.99 | 82.35% - 113.56%[2] | 0.73% - 8.28%[2] | LLOQ: 50.37 ng/mL |
| LC-MS/MS | L-Thyroxine-d2 | >0.99 | Not explicitly stated | <7.1% | Calibration range: 2.5–50 pg/mL |
| HPLC-UV | Theophylline | >0.99 | 95% - 105% | <2% | Not explicitly stated |
| HPLC-UV | None | 0.999 | 95% - 105% | <2% | LOQ: 0.09 µg/mL; LOD: 0.03 µg/mL |
| Immunoassay (CMIA) | None | Not Applicable | 98.7% - 103.5% (for QC samples) | <5% (for QC samples) | LLOQ: 2.030 µg/dL |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions, matrices, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for L-Thyroxine quantification using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation (Human Serum)
-
Spiking: To 100 µL of serum sample, add a known concentration of this compound internal standard solution.
-
Acidification: Add 750 µL of 0.1% formic acid to the sample.
-
Centrifugation: Centrifuge the samples for 10 minutes at 4,000 rpm.
-
Solid Phase Extraction (SPE):
-
Load the supernatant onto a pre-conditioned Strata-X reverse-phase SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with methanol (B129727).
-
-
Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with an additive like formic acid or acetic acid, is typical. For example, a gradient of 0.1% acetic acid in water (A) and methanol (B).
-
Flow Rate: A flow rate of around 0.4-0.6 mL/min is common.
-
Injection Volume: Typically 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both L-Thyroxine and its labeled internal standard.
-
Example Transitions (Positive ESI):
-
L-Thyroxine: m/z 777.55 → 731.75
-
This compound: (Hypothetical, based on structure) m/z 784.5 → 738.7
-
L-Thyroxine-d3: m/z 780.60 → 734.65
-
-
-
Mandatory Visualization
The following diagrams illustrate key aspects of the analytical method validation workflow for L-Thyroxine.
Caption: Workflow for L-Thyroxine quantification using LC-MS/MS with an internal standard.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
A Head-to-Head Battle for Thyroid Hormone Analysis: LC-MS/MS vs. Immunoassay for Thyroxine (T4) Measurement
An objective guide for researchers, scientists, and drug development professionals on the accuracy and precision of two key analytical methods for thyroxine (T4) quantification.
In the realm of thyroid function assessment and drug development, the accurate and precise measurement of thyroxine (T4) is paramount. For decades, immunoassay has been the workhorse for T4 quantification in clinical and research laboratories. However, the emergence of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has introduced a powerful alternative, promising enhanced specificity and accuracy. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Methodological Principles: A Tale of Two Techniques
Immunoassays for T4 are based on the principle of competitive binding, where unlabeled T4 in a sample competes with a labeled T4 conjugate for a limited number of binding sites on a specific anti-T4 antibody.[1][2] The resulting signal is inversely proportional to the concentration of T4 in the sample.[2] Various formats exist, including enzyme-linked immunosorbent assays (ELISA) and chemiluminescent immunoassays (CLEIA).[3][4]
In contrast, LC-MS/MS is a highly specific and sensitive analytical technique that separates T4 from other sample components using liquid chromatography, followed by ionization and detection using tandem mass spectrometry.[4][5] This method allows for the direct and unambiguous identification and quantification of T4 based on its unique mass-to-charge ratio.[5]
Performance Showdown: Accuracy and Precision
The choice between LC-MS/MS and immunoassay often hinges on their performance characteristics, particularly accuracy (closeness to the true value) and precision (reproducibility of measurements). LC-MS/MS is widely regarded as the reference method for T4 measurement due to its high specificity and accuracy.[6]
A study comparing six automated immunoassays with isotope-dilution LC-MS/MS (ID-LC-MS/MS) found that while all immunoassays showed a strong correlation with the reference method (correlation coefficient >0.945), significant biases were observed for most platforms.[6] The mean bias ranged from -10.8% to 9.0% for the different immunoassays, with only one assay meeting the minimum clinical requirement of a mean bias of ≤4.5%.[6] In contrast, the ID-LC-MS/MS method demonstrated excellent accuracy, with a bias of -0.13% and 0.73% against certified reference materials.[7]
In terms of precision, which is often expressed as the coefficient of variation (CV), LC-MS/MS also tends to outperform immunoassays. The same study reported that the total CV for the ID-LC-MS/MS method was 0.84% (ranging from 0.57% to 1.37%).[7] For the immunoassays, the total CVs varied, with only two of the six tested platforms consistently showing a CV of ≤3.7%, the minimum requirement based on biological variation.[6] Another study reported intra-day and inter-day precision for their LC-MS/MS method to be less than 10.8% and 9.6%, respectively.[8]
Below is a summary of performance data from comparative studies:
| Performance Metric | LC-MS/MS | Immunoassay |
| Accuracy (Mean Bias) | -0.13% to 0.73%[7] | -10.8% to 9.0%[6] |
| Precision (Total CV%) | 0.84% (0.57% - 1.37%)[7] | Varies by platform, some >3.7%[6] |
| Correlation with Reference Method (r) | Reference Method | >0.945[6] |
Experimental Workflows: A Visual Comparison
The experimental workflows for LC-MS/MS and immunoassay differ significantly in their complexity and the nature of the analytical process.
Detailed Experimental Protocols
LC-MS/MS Method for T4 Quantification (Generalized)
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated T4).[9]
-
Precipitate proteins by adding a solvent such as methanol (B129727) or acetonitrile.[9][10]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[9]
-
The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE) to remove interfering substances.[10]
-
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Introduce the eluent from the LC column into the mass spectrometer equipped with an electrospray ionization (ESI) source.[12]
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both T4 and its internal standard.[9] For T4, a common transition is m/z 776 → 127.[9]
-
Quantify T4 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Immunoassay Method for T4 Quantification (Generalized ELISA)
-
Assay Procedure:
-
Add a defined volume of standards, controls, and patient samples to the wells of a microplate pre-coated with anti-T4 antibodies.[1][2]
-
Add a T4-enzyme conjugate (e.g., T4-horseradish peroxidase) to each well.[2]
-
Incubate the plate to allow for competitive binding between the T4 in the sample and the T4-enzyme conjugate for the antibody binding sites.[1]
-
After incubation, wash the wells multiple times with a wash buffer to remove any unbound components.[1]
-
-
Detection and Measurement:
-
Add a substrate solution (e.g., TMB) to each well, which will react with the enzyme on the bound conjugate to produce a colored product.[1]
-
Incubate for a specific period to allow for color development.[1]
-
Stop the reaction by adding a stop solution.[1]
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).[2]
-
Calculate the T4 concentration in the samples by comparing their absorbance to the standard curve.[3]
-
Conclusion: Choosing the Right Tool for the Job
Both LC-MS/MS and immunoassay are valuable tools for the quantification of T4. Immunoassays are generally more cost-effective, have a higher throughput, and are widely available in automated formats, making them suitable for routine screening.[4] However, they can be susceptible to interferences and may exhibit biases compared to the reference method.[5]
LC-MS/MS offers superior accuracy, precision, and specificity, making it the gold standard for T4 measurement.[5] It is particularly advantageous in research settings, for the validation of immunoassays, and in clinical situations where immunoassay results are ambiguous or affected by interfering substances.[5] The higher initial instrument cost and more complex workflow are important considerations for its implementation.[13] Ultimately, the choice between these two powerful techniques will depend on the specific requirements of the study, the desired level of accuracy and precision, and the available resources.
References
- 1. abcam.com [abcam.com]
- 2. corelabsupplies.com [corelabsupplies.com]
- 3. novamedline.com [novamedline.com]
- 4. mdpi.com [mdpi.com]
- 5. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Six Automated Immunoassays With Isotope-Diluted Liquid Chromatography-Tandem Mass Spectrometry for Total Thyroxine Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Six Automated Immunoassays With Isotope-Diluted Liquid Chromatography-Tandem Mass Spectrometry for Total Thyroxine Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thyroid Hormone Reference Materials
A comprehensive guide to the reference standards pivotal for accurate thyroid hormone analysis, tailored for researchers and professionals in drug development. This document provides a comparative overview of available standards, supported by experimental data, detailed protocols, and clear visual diagrams to facilitate understanding and application.
The accurate quantification of thyroid hormones, such as Thyroxine (T4) and Triiodothyronine (T3), is crucial for clinical diagnostics and research. This relies heavily on the quality and comparability of reference standards. While various certified reference materials (CRMs) are available, their performance and the results from different analytical platforms can show significant variability.
Inter-Assay Harmonization and Reference Material Commutability
External Quality Assessment (EQA) and proficiency testing schemes are essential for evaluating and improving the harmonization of laboratory results. These programs highlight the performance of different analytical systems and the reference materials they use.
A key concept in this context is "commutability," which refers to how similarly a reference material behaves to actual patient samples across different analytical methods. Non-commutable reference materials can introduce a method-specific bias, leading to discordant results between laboratories.
Table 1: Comparison of TSH Measurement Across Different Immunoassay Platforms Using EQA Materials
| Parameter | ADVIA CentaurXP | Cobas 601 | Architect i2000 | Immulite 2000 |
| Systematic Bias (%) | -13.78 to 9.85 | -13.78 to 9.85 | -13.78 to 9.85 | -13.78 to 9.85 |
| Commutability-Related Bias (%) | -42.26 to 12.19 | -42.26 to 12.19 | -42.26 to 12.19 | -42.26 to 12.19 |
| Median CV (%) for EQA | 3.75 to 6.25 | 3.75 to 6.25 | 3.75 to 6.25 | 3.75 to 6.25 |
| Median CV (%) for Commutable EQA | 2.82 to 6.33 | 2.82 to 6.33 | 2.82 to 6.33 | 2.82 to 6.33 |
Data synthesized from a study on the comparability of TSH immunoassays using external quality assessment data. The biases are presented as a range across the eight evaluated routine TSH assays.[1][2]
Table 2: Commutability Assessment of TSH Reference Materials on Various Platforms
| Reference Material | Beckman Coulter UniCel DxI 800 (μIU/mL) | Abbott Alinity i (μIU/mL) | Roche Cobas e801 (μIU/mL) | Siemens Atellica IM 1600 (μIU/mL) | Commutability |
| In-house RM 2 | 0.912 | 0.955 | 1.01 | 0.987 | Commutable in all 6 method combinations |
| In-house RM 4 | 9.10 | 9.89 | 10.9 | 10.5 | Commutable in all 6 method combinations |
| Commercial RM 1 | 0.391 | 0.423 | 0.464 | 0.442 | Commutable in 4 of 6 method combinations |
| Commercial RM 3 | 4.39 | 4.82 | 5.24 | 5.01 | Commutable in 4 of 6 method combinations |
| Commercial RM 5 | 28.2 | 31.5 | 35.5 | 33.8 | Commutable in 3 of 6 method combinations |
This table presents the median TSH levels for in-house prepared and commercial reference materials across different immunoassay platforms.[3][4] The in-house prepared materials demonstrated better commutability than the commercial ones.[3][4]
Experimental Protocols
Protocol for Commutability Assessment of TSH Reference Materials
This protocol is based on the methodology for evaluating the commutability of laboratory-prepared and commercial reference materials in a TSH proficiency testing program.[3][4]
1. Sample and Reference Material Preparation:
-
Collect serum samples from 30 patients.
-
Prepare two levels of in-house reference materials by pooling patient sera.
-
Obtain three levels of commercial reference materials.
2. Measurement Procedure:
-
Measure serum TSH from the 30 patient samples in triplicate on each of the selected immunoassay platforms (e.g., Beckman Coulter UniCel DxI 800, Abbott Alinity i, Roche Cobas e801, Siemens Atellica IM 1600).
-
Test the two in-house prepared reference materials and the three commercial reference materials in triplicate at five different positions within the assay run on each platform.
3. Data Analysis:
-
Calculate the median TSH level and coefficient of variation for the patient samples and each reference material on each platform.
-
Assess commutability by comparing the differences in measurement results between different methods for the reference materials with the differences observed for the patient samples.
-
The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) protocol can be used for this assessment, with a desirable bias based on biological variation (e.g., 10% for TSH).
Protocol for LC-MS/MS Analysis of Thyroid Hormones in Serum
This is a general protocol for the simultaneous analysis of multiple thyroid hormones in serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid Phase Extraction):
-
Spike serum samples with isotopically labeled internal standards.
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the thyroid hormones from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18).
-
Use a gradient elution with appropriate mobile phases.
-
Detect and quantify the thyroid hormones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratios of the analytes to their internal standards against the concentration.
-
Determine the concentration of thyroid hormones in the unknown samples from the calibration curve.
Visualizing Key Processes
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Thyroid Hormone Signaling Pathway.
Caption: Workflow for Commutability Assessment.
References
- 1. Comparability of thyroid-stimulating hormone immunoassays using fresh frozen human sera and external quality assessment data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparability of thyroid-stimulating hormone immunoassays using fresh frozen human sera and external quality assessment data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jlmqa.org [jlmqa.org]
- 4. Evaluation of the Commutability of Thyroid-Stimulating Hormone Measurements for Proficiency Testing [jlmqa.org]
A Comparative Guide to L-Thyroxine-13C6,15N for Proficiency Testing in Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical diagnostics, the accuracy and reliability of thyroid function tests are paramount for patient care. The quantification of L-thyroxine (T4), a key thyroid hormone, increasingly relies on the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of this methodology is the use of stable isotope-labeled internal standards to ensure accurate measurement. This guide provides an objective comparison of L-Thyroxine-13C6,15N with other alternatives for proficiency testing in clinical laboratories, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope Dilution LC-MS/MS
Isotope dilution mass spectrometry is the gold standard for the accurate quantification of small molecules in complex matrices like serum. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the endogenous analyte to the internal standard is measured by the mass spectrometer, which corrects for variations in sample preparation and instrument response.
Comparison of Internal Standards for L-Thyroxine Analysis
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. While several stable isotope-labeled versions of L-thyroxine are available, their performance characteristics can differ.
| Feature | This compound | L-Thyroxine-13C6 | L-Thyroxine-d2 |
| Isotopic Labeling | Six 13C atoms and one 15N atom | Six 13C atoms | Two deuterium (B1214612) (2H) atoms |
| Mass Shift from Analyte | +7 Da | +6 Da | +2 Da |
| Isotopic Stability | High: 13C and 15N are incorporated into the stable carbon and nitrogen backbone of the molecule, preventing back-exchange. | High: 13C atoms are integrated into the carbon backbone, ensuring stability. | Variable: Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, which can compromise accuracy.[1] |
| Chromatographic Co-elution | Excellent: The minimal difference in physicochemical properties ensures near-perfect co-elution with the unlabeled analyte.[1] | Excellent: Similar to 13C6,15N, it co-elutes effectively with the native T4. | Good, but potential for slight chromatographic separation from the analyte, especially with high-resolution chromatography, due to the greater relative mass difference of deuterium.[1] |
| Potential for Isotopic Interference | Low: The +7 mass difference provides a clear separation from the natural isotopic cluster of the unlabeled analyte. | Low: The +6 mass difference provides good separation from the natural isotope pattern of T4. | Higher risk of interference from the M+2 isotope of the unlabeled analyte, especially at low concentrations. |
| Cost | Generally higher due to the more complex synthesis. | High, but often more readily available than the dual-labeled standard. | Generally lower cost and more widely available. |
Key Takeaway: this compound represents a superior choice for an internal standard in demanding clinical and research applications. Its high isotopic stability and significant mass shift minimize the risk of analytical interferences, leading to more accurate and reliable quantification of L-thyroxine. While other labeled standards can be effective, they may present challenges that require careful method validation.
Experimental Protocol: Quantification of Total L-Thyroxine in Human Serum using LC-MS/MS
This protocol describes a general procedure for the determination of total L-thyroxine in human serum using this compound as an internal standard.
1. Materials and Reagents
-
Human serum samples, calibrators, and quality control materials
-
L-Thyroxine analytical standard
-
This compound internal standard (IS)
-
Methanol, Acetonitrile (B52724), Water (LC-MS grade)
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Solid Phase Extraction (SPE) cartridges (optional, for further cleanup)
2. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of serum sample, calibrator, or QC, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
-
Liquid-Liquid Extraction (Alternative to Protein Precipitation):
-
To 100 µL of serum sample, calibrator, or QC, add 20 µL of the this compound internal standard working solution.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer at -20°C and decant the organic layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate T4 from other matrix components (e.g., starting at 30% B, increasing to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Thyroxine: e.g., m/z 777.8 -> 650.8
-
This compound: e.g., m/z 784.8 -> 657.8
-
-
Optimize instrument parameters such as collision energy and declustering potential for each transition.
-
4. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of L-thyroxine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for L-Thyroxine quantification.
Caption: Simplified thyroid hormone signaling pathway.
Conclusion
For clinical laboratories engaged in proficiency testing for L-thyroxine, the choice of internal standard is a critical determinant of analytical accuracy and reliability. This compound offers significant advantages over other labeled analogues due to its superior isotopic stability and a mass shift that minimizes potential interferences. While the initial cost may be higher, the increased confidence in the accuracy of results justifies its use, particularly for reference laboratories and in the development of high-quality diagnostic assays. Adherence to a well-validated experimental protocol, such as the one outlined here, is essential to fully realize the benefits of this high-purity internal standard and to ensure the highest quality of patient care.
References
Establishing Gold-Standard Reference Intervals for Thyroid Hormones with LC-MS/MS
A Comparative Guide for Researchers and Drug Development Professionals
The accurate measurement of thyroid hormones is paramount in clinical research and drug development. While immunoassays have been the traditional method, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical technique, offering enhanced specificity and accuracy. This guide provides a comprehensive comparison of LC-MS/MS and immunoassay methods for the determination of thyroid-stimulating hormone (TSH), free triiodothyronine (FT3), and free thyroxine (FT4), supported by established reference intervals and detailed experimental protocols.
Superiority of LC-MS/MS in Thyroid Hormone Analysis
LC-MS/MS methods have demonstrated a stronger correlation with the biologically active hormone levels compared to immunoassays.[1][2] Studies have shown that FT4 and FT3 concentrations measured by LC-MS/MS correlate more closely with log-transformed TSH values, which is the gold standard indicator of thyroid status.[1][2] This improved correlation is attributed to the higher specificity of LC-MS/MS, which is less susceptible to interferences from binding proteins and other structurally similar molecules that can affect immunoassay results.[3]
For instance, in one study, the correlation (r-value) between FT4 measured by LC-MS/MS and log TSH was as high as -0.90 in a pediatric population, while the correlation for immunoassay was -0.82.[1] Similarly, for FT3, the correlation with log TSH was consistently higher with LC-MS/MS.[1] This enhanced analytical performance makes LC-MS/MS the preferred method for establishing accurate reference intervals and for studies requiring precise quantification of thyroid hormones.
Reference Intervals for Thyroid Hormones
Accurate diagnosis and monitoring of thyroid function are critically dependent on reliable reference intervals. The following tables provide established reference intervals for TSH, FT4, and FT3. It is important to note that TSH, a glycoprotein (B1211001) hormone, is typically measured by immunometric assays. In contrast, LC-MS/MS is the gold-standard method for the small-molecule thyroid hormones, FT3 and FT4.
Table 1: TSH Reference Intervals (Immunometric Assay)
| Population | Age Group | TSH Reference Interval (mU/L) |
| Adults | > 60 years | 0.4 - 6.7[4] |
| Adults | 20 - 59 years | 0.4 - 4.3[4] |
| Multi-Ethnic Asians | Adults | 0.47 - 3.08 (Women), 0.47 - 2.84 (Men)[5] |
| Manufacturer Data | General | 0.3 - 4.2[4] |
Table 2: Free Thyroxine (FT4) Reference Intervals (LC-MS/MS)
| Population | Age Group | FT4 Reference Interval (pmol/L) | FT4 Reference Interval (ng/dL) |
| Pediatric | 1 - 18 years | 11.6 - 20.6[1] | 0.9 - 1.6[1] |
| Pediatric | 7 - 17 years | 14.2 - 25.7[6] | 1.1 - 2.0[6] |
| Pediatric | 6 months - 6 years | 18.0 - 34.7[6] | 1.4 - 2.7[6] |
| Adults | General | 11.6 - 20.6[1] | 0.9 - 1.6[1] |
| Adults | General | 16.5 - 28.6[6] | 1.28 - 2.22[6] |
Table 3: Free Triiodothyronine (FT3) Reference Intervals (LC-MS/MS)
| Population | Age Group | FT3 Reference Interval (pmol/L) | FT3 Reference Interval (pg/mL) |
| Pediatric | 1 - 18 years | 1.4 - 6.2[1] | 0.9 - 4.0[1] |
| Pediatric (Girls) | 13 - 17 years | 4.5 - 8.6[6] | 2.9 - 5.6[6] |
| Pediatric (Boys) | 13 - 17 years | 5.2 - 9.4[6] | 3.4 - 6.1[6] |
| Pediatric | 7 - 12 years | 5.7 - 10.0[6] | 3.7 - 6.5[6] |
| Pediatric (Girls) | 6 months - 6 years | 5.8 - 13.1[6] | 3.8 - 8.5[6] |
| Pediatric (Boys) | 6 months - 6 years | 5.7 - 11.8[6] | 3.7 - 7.7[6] |
| Adults | General | 1.4 - 6.2[1] | 0.9 - 4.0[1] |
| Adults | General | 5.6 - 10.4[6] | 3.6 - 6.8[6] |
Performance Comparison: LC-MS/MS vs. Immunoassay
The analytical superiority of LC-MS/MS over immunoassays for free thyroid hormone measurement is evident in their performance characteristics.
Table 4: Performance Characteristics of LC-MS/MS and Immunoassay for Free Thyroid Hormones
| Parameter | LC-MS/MS | Immunoassay |
| Correlation with log TSH (FT4) | ||
| Pediatric Population (r-value) | -0.90[1] | -0.82[1] |
| Adult Population (r-value) | -0.77[1] | -0.48[1] |
| Correlation with log TSH (FT3) | ||
| Pediatric Population (r-value) | -0.72[1] | -0.57[1][2] |
| Adult Population (r-value) | -0.68[1] | Not specified |
| Specificity | High, distinguishes between structurally similar compounds.[3] | Prone to interferences from binding proteins and other molecules.[3] |
| Accuracy | Considered the "gold standard" reference method.[3][7] | Can be less accurate due to interferences.[3] |
| Limit of Quantification (LOQ) | Low pg/mL to pmol/L range.[1][8][9] | Varies by assay and manufacturer. |
| Throughput | High-throughput capabilities are available.[3] | Generally high-throughput. |
| Cost | Higher initial instrument cost.[8][9] | Lower initial instrument cost. |
Experimental Protocols
Establishing reliable reference intervals requires a meticulously validated and standardized experimental protocol. Below is a detailed methodology for the analysis of FT3 and FT4 using LC-MS/MS.
Sample Preparation: Ultrafiltration and Extraction
-
Ultrafiltration: To separate free thyroid hormones from their protein-bound counterparts, serum or plasma samples are subjected to ultrafiltration. This is a critical step to ensure that only the biologically active free fraction is measured.[1][3]
-
Protein Precipitation: Following ultrafiltration, proteins in the ultrafiltrate are precipitated to prevent interference with the downstream analysis. This is typically achieved by adding a solvent like acetonitrile.[10]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purification of the sample is performed using either LLE or SPE. LLE utilizes the differential solubility of the analytes in two immiscible liquids to isolate them. SPE employs a solid sorbent to selectively retain and then elute the target analytes, effectively removing interfering substances.[8][10][11]
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 or a pentafluorophenyl (F5) column is commonly used to separate FT3, FT4, and their isomers, such as reverse T3 (rT3).[1][8][9] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) with 0.1% formic acid) is typically employed.[8][9]
-
Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target hormones.[3] Isotope-labeled internal standards are used to ensure accurate quantification.[3]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the thyroid hormone signaling pathway and the experimental workflow for LC-MS/MS analysis.
Caption: Thyroid hormone signaling pathway.
Caption: LC-MS/MS experimental workflow.
References
- 1. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlations of free thyroid hormones measured by tandem mass spectrometry and immunoassay with thyroid-stimulating hormone across 4 patient populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference interval of thyroid stimulating hormone and free thyroxine in a reference population over 60 years old and in very old subjects (over 80 years): comparison to young subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Pediatric Reference Intervals for Free Thyroxine and Free Triiodothyronine by Equilibrium Dialysis-Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
A Comparative Guide to Thyroid Hormone Testing: Immunoassays vs. Stable Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thyroid hormones is paramount in both clinical diagnostics and endocrine research. For decades, immunoassays have been the mainstay for measuring thyroid stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3). However, the emergence of stable isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has presented a powerful alternative, offering significant advantages in specificity and accuracy. This guide provides a comprehensive cost-benefit analysis of these two methodologies, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in selecting the most appropriate testing strategy for their needs.
Performance Comparison: Immunoassays vs. ID-LC-MS/MS
The choice between immunoassays and ID-LC-MS/MS often hinges on a trade-off between cost, throughput, and analytical performance. While immunoassays are generally more cost-effective for high-throughput screening, they can be susceptible to interferences and exhibit significant inter-method variability.[1][2][3][4] In contrast, ID-LC-MS/MS, considered the gold standard, provides superior accuracy and specificity, particularly for complex patient populations and low hormone concentrations.[1][3][4][5]
Table 1: Quantitative Performance Comparison
| Parameter | Immunoassay (e.g., ELISA/CLIA) | Stable Isotope Dilution-LC-MS/MS |
| Accuracy (Bias) | Mean bias can range from -10.8% to 9.0% compared to ID-LC-MS/MS.[2] | Considered the reference method with high accuracy. |
| Precision (CV) | Within-run and total CV can be ≤3.7% for some assays.[2] | Typically demonstrates excellent precision with CVs < 10%.[6] |
| Specificity | Susceptible to cross-reactivity and interferences from binding proteins and antibodies.[5] | High specificity due to separation by chromatography and mass-to-charge ratio detection.[3] |
| Limit of Quantification (LOQ) | Varies by assay; may be less sensitive for very low concentrations. | High-resolution LC-MS can achieve LOQs of 0.002 to 0.008 pmol/L.[7][8][9] |
| Correlation with TSH | Weaker correlation with log-transformed TSH compared to LC-MS/MS.[1] | Stronger correlation with log-transformed TSH, reflecting better physiological accuracy.[1] |
Cost-Benefit Analysis
The economic evaluation of thyroid testing methods involves considering not only the direct costs of instrumentation and reagents but also the indirect costs associated with inaccurate results and the benefits of improved diagnostic accuracy.
Table 2: Cost Comparison of Thyroid Testing Methodologies
| Cost Component | Immunoassay | Stable Isotope Dilution-LC-MS/MS |
| Instrumentation | Lower initial capital investment for automated immunoassay analyzers. | High initial capital cost for LC-MS/MS systems.[7][8][9] |
| Reagents & Consumables | Reagent kits can be a significant ongoing expense.[10][11][12][13][14] | Generally lower cost for solvents and stable isotope standards per sample.[15] |
| Labor | Highly automated, requiring less hands-on time per sample. | More complex sample preparation and data analysis may require more skilled personnel. |
| Throughput | High-throughput capabilities with automated platforms. | Can be high-throughput, but may be lower than fully automated immunoassays.[5] |
| Maintenance | Service contracts are a recurring cost. | Service contracts can be a significant annual expense, ranging from $2,000 to over $30,000 depending on the plan.[16][17][18][19][20] |
| Cost per Sample | Can be lower for high-volume, routine testing. | Can be cost-effective, especially when multiplexing analytes.[15] |
Benefits of Stable Isotope Standards (ID-LC-MS/MS):
-
Improved Diagnostic Accuracy: Reduces misclassification of thyroid status, especially in patients with binding protein abnormalities or those on certain medications.[4]
-
Enhanced Specificity: Minimizes the impact of interfering substances that can affect immunoassay results.[3][5]
-
Gold Standard Reference: Provides a benchmark for calibrating and validating other testing methods.
-
Flexibility: Allows for the simultaneous measurement of multiple thyroid hormones and their metabolites in a single analysis.
Benefits of Immunoassays:
-
Cost-Effectiveness for Screening: Generally more economical for large-scale screening of routine samples.[3]
-
Ease of Use: Fully automated systems are user-friendly and require less specialized training.
-
Rapid Turnaround Time: Can provide faster results for urgent clinical situations.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both immunoassay and ID-LC-MS/MS methods for the analysis of total thyroxine (T4).
Protocol 1: Competitive ELISA for Serum Total T4
This protocol is a representative example of a competitive enzyme-linked immunosorbent assay.
1. Materials:
-
Microplate coated with anti-T4 antibody
-
T4 standards of known concentrations
-
Patient serum samples
-
T4-Horseradish Peroxidase (HRP) conjugate
-
Wash buffer
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1N HCl)
-
Microplate reader
2. Procedure:
-
Bring all reagents and samples to room temperature.
-
Pipette 25 µL of standards, controls, and patient serum samples into duplicate wells of the microplate.[21]
-
Add 100 µL of T4-HRP conjugate to each well.[22]
-
Gently mix the plate and incubate for 60 minutes at room temperature.[21][22]
-
Aspirate the contents of the wells and wash each well three to four times with wash buffer.[21][23]
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[21]
-
Add 50 µL of stop solution to each well to terminate the reaction.[21]
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[21][23]
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the T4 concentration in the patient samples by interpolating their absorbance values from the standard curve.
Protocol 2: Stable Isotope Dilution LC-MS/MS for Serum Free T4 and Free T3
This protocol outlines a general procedure for the analysis of free thyroid hormones using ID-LC-MS/MS.
1. Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-T4, ¹³C₆-T3)
-
Thyroid hormone standards
-
Patient serum samples
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
Centrifuge
2. Sample Preparation (Protein Precipitation and LLE):
-
To 200 µL of serum, add 20 µL of the internal standard mixture.[24]
-
Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[24]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[24]
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers.[24]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.[24]
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate LC column (e.g., C18).
-
Perform chromatographic separation using a gradient of mobile phases, typically water with formic acid and methanol or acetonitrile with formic acid.[7][9]
-
The eluent is introduced into the mass spectrometer.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the native thyroid hormones and their stable isotope-labeled internal standards.
-
Quantify the concentration of each analyte by calculating the ratio of the peak area of the native hormone to that of its corresponding internal standard and comparing it to a calibration curve.
Visualizing the Processes
To better understand the complex relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Thyroid Hormone Signaling Pathway
Caption: Thyroid hormone transport and intracellular signaling.
Experimental Workflow Comparison
Caption: Comparison of immunoassay and ID-LC-MS/MS workflows.
Cost-Benefit Analysis Logic
Caption: Logical framework for cost-benefit analysis.
Conclusion
The decision to use immunoassays versus stable isotope dilution-LC-MS/MS for thyroid hormone testing is multifaceted and depends on the specific application. For high-volume, routine clinical screening where cost per sample is a primary driver, modern automated immunoassays remain a viable option. However, for research, drug development, and complex clinical cases where the utmost accuracy and specificity are required, the analytical superiority of ID-LC-MS/MS is undeniable. The higher initial investment in instrumentation for LC-MS/MS may be offset by the long-term benefits of more reliable data, reduced need for repeat testing due to equivocal results, and the ability to perform multiplexed analyses. Ultimately, a thorough evaluation of the analytical requirements, sample volume, and budget will guide the selection of the most appropriate and cost-effective methodology.
References
- 1. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Six Automated Immunoassays With Isotope-Diluted Liquid Chromatography–Tandem Mass Spectrometry for Total Thyroxine Measurement [annlabmed.org]
- 3. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay in Dogs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ODP479 Equilibrium Dialysis ID-LC/MS/MS Procedure for Routine Measurement of Free Thyroxine in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Human Thyroid Stimulating Hormone (TSH) Elisa Kit – AFG Scientific [afgsci.com]
- 13. biocompare.com [biocompare.com]
- 14. origene.com [origene.com]
- 15. LC-MS/MS in the Clinical Laboratory – Where to From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. labtechsupport.com [labtechsupport.com]
- 18. LC-MS Hardware Plans [sciex.com]
- 19. elitelc-ms.com [elitelc-ms.com]
- 20. lighthouselabservices.com [lighthouselabservices.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. ibl-america.com [ibl-america.com]
- 23. 4adi.com [4adi.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of L-Thyroxine-13C6,15N: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of L-Thyroxine-13C6,15N, a stable isotopically labeled compound.
Key Safety Consideration: this compound is labeled with stable isotopes (Carbon-13 and Nitrogen-15), which are not radioactive .[1] Therefore, its disposal does not require special precautions for radioactivity. The disposal procedures are the same as for unlabeled L-Thyroxine.[1] However, L-Thyroxine itself presents certain health hazards that necessitate careful handling and disposal.
Hazard Profile and Safety Precautions
L-Thyroxine can cause damage to organs such as the thyroid, cardiovascular system, and kidneys through prolonged or repeated exposure.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to prevent the generation of dust.[2][3]
| Hazard Information | Description | Source |
| Target Organs | Thyroid, Cardiovascular system, Kidney | [2] |
| Hazard Statements | H372: Causes damage to organs through prolonged or repeated exposure. | [2] |
| Precautionary Statements | P260: Do not breathe dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P314: Get medical advice/ attention if you feel unwell.P501: Dispose of contents/ container to an approved waste disposal plant. | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
If there is a risk of dust generation, use a NIOSH-approved respirator.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE, in a dedicated, clearly labeled, and sealable waste container.
-
Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a dedicated, leak-proof, and clearly labeled container.
-
Do not pour L-Thyroxine solutions down the drain.[4]
-
The container should be stored in secondary containment to prevent spills.
-
3. Waste Container Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List all chemical constituents, including solvents.
-
Indicate the approximate amount of the compound.
-
Include the date of waste generation.
-
Your name, laboratory, and contact information.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container closed except when adding waste.
-
Store at room temperature in a dry place.[2]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling L-Thyroxine-¹³C₆,¹⁵N
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of L-Thyroxine-¹³C₆,¹⁵N, a stable isotope-labeled version of the thyroid hormone, L-Thyroxine. Due to its potent pharmacological activity, this compound requires stringent handling procedures to ensure the safety of laboratory personnel.
Hazard Identification and Risk Assessment
L-Thyroxine is a potent pharmaceutical compound.[1] The isotopically labeled version, L-Thyroxine-¹³C₆,¹⁵N, should be handled with the same precautions as the parent compound. Although not radioactive, its biological activity necessitates careful handling to prevent accidental exposure.
Potential Hazards:
-
May cause an allergic skin reaction.[3]
-
Suspected of damaging fertility or the unborn child.[3]
-
Causes damage to organs through prolonged or repeated exposure.[3]
-
Material may be irritating to the mucous membranes and upper respiratory tract.[2]
A thorough risk assessment should be conducted before any handling of this compound, evaluating the specific procedures to be performed and the quantities involved.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required equipment.
| Protection Level | Equipment | Specifications & Rationale |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned coat made of a chemically resistant material provides a removable barrier in case of a spill.[4][5] |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to enhance protection against potential skin absorption.[4][5] Gloves should be changed immediately if contaminated.[4][5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are required for protection against splashes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][7] |
| Respiratory Protection | Chemical Fume Hood | All handling of solid or volatile L-Thyroxine-¹³C₆,¹⁵N should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes are required to protect against spills and falling objects.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial to minimize the risk of exposure and contamination.
Pre-Handling:
-
Designated Area: All work with L-Thyroxine-¹³C₆,¹⁵N must be performed in a designated area within a chemical fume hood.[5]
-
Gather Materials: Ensure all necessary equipment and supplies are within the fume hood before commencing work.
-
Don PPE: Put on all required PPE in the correct order before entering the designated handling area.
During Handling:
-
Careful Dispensing: When weighing the solid compound, use a ventilated balance enclosure or perform the task within the fume hood to contain any airborne particles.
-
Labeling: Clearly label all containers with the compound's name and any relevant hazard warnings.
-
Avoid Working Alone: It is advisable to have another person aware of the work being conducted.
Post-Handling:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan.[5]
-
Remove PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, and finally the lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan
Proper disposal of L-Thyroxine-¹³C₆,¹⁵N and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Solid L-Thyroxine-¹³C₆,¹⁵N | Collect in a clearly labeled, sealed container designated for hazardous chemical waste.[5] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place all disposable items that have come into contact with the compound into a designated hazardous waste bag within the fume hood.[5] |
| Solutions of L-Thyroxine-¹³C₆,¹⁵N | Collect in a compatible, sealed, and clearly labeled liquid hazardous waste container.[5] |
All waste must be disposed of through the institution's hazardous waste management program.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[2]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2]
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
- 8. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
